MS-PEG3-dodecyl
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H40O6S |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C19H40O6S/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-15-23-16-17-24-18-19-25-26(2,20)21/h3-19H2,1-2H3 |
InChI Key |
CQOZFCWVYJTZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of MS-PEG3-dodecyl in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's own ubiquitin-proteasome system. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. This technical guide provides an in-depth exploration of the role of a specific and functionally important linker, MS-PEG3-dodecyl, in the design and application of PROTACs.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that function as molecular bridges, bringing a target protein into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional small-molecule inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[5] This event-driven pharmacology allows for potent and sustained protein knockdown at lower concentrations, potentially reducing off-target effects.
The three key components of a PROTAC are:
-
A Protein of Interest (POI) Ligand: This "warhead" binds specifically to the target protein intended for degradation.
-
An E3 Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase, with the most commonly used being Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
A Linker: This component connects the POI and E3 ligase ligands. The linker's length, composition, and attachment points are critical for optimizing a PROTAC's biological activity.
The Critical Role of the Linker in PROTAC Design
The linker is not merely a passive spacer but plays a multifaceted role in determining the overall efficacy of a PROTAC. Its key functions include:
-
Enabling Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the POI and E3 ligase, forming a productive ternary complex.
-
Influencing Physicochemical Properties: The linker's chemical composition significantly impacts the PROTAC's solubility, lipophilicity, and topological polar surface area (TPSA). These properties, in turn, affect the molecule's cell permeability and pharmacokinetic profile.
-
Modulating Target Selectivity and Degradation Efficacy: The nature of the linker can influence the relative orientation of the POI and E3 ligase within the ternary complex, which can affect the efficiency of ubiquitination and the selectivity of degradation.
This compound: A Hybrid Linker with Tunable Properties
This compound is a bifunctional linker that combines the characteristics of both polyethylene (B3416737) glycol (PEG) and alkyl chains. Its chemical structure consists of three key parts:
-
MS (Methanesulfonyl or Mesylate) Group: This is an excellent leaving group in nucleophilic substitution reactions, providing a reactive handle for the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
-
PEG3 (Triethylene Glycol) Unit: The three ethylene (B1197577) glycol repeats impart hydrophilicity to the linker. PEG linkers are known to enhance the aqueous solubility of PROTACs, which is often a challenge for these relatively large molecules. The flexibility of the PEG chain can also be advantageous for achieving a productive ternary complex conformation.
-
Dodecyl (C12 Alkyl) Chain: This long, saturated hydrocarbon chain is highly lipophilic (hydrophobic). The inclusion of an alkyl chain can increase the lipophilicity of the PROTAC, which can enhance its ability to cross the cell membrane.
The combination of a hydrophilic PEG unit and a lipophilic dodecyl chain in a single linker allows for the fine-tuning of the overall physicochemical properties of the resulting PROTAC. This "Goldilocks" approach aims to strike a balance between aqueous solubility and cell permeability, two critical and often opposing properties for drug efficacy.
Role and Application of the Dodecyl Group in PROTACs
The incorporation of a long alkyl chain, such as the dodecyl group in this compound, serves several strategic purposes in PROTAC design:
-
Enhanced Cell Permeability: The lipophilic nature of the dodecyl chain can facilitate the passive diffusion of the PROTAC across the lipid bilayer of the cell membrane. This is particularly important for targeting intracellular proteins.
-
Modulation of Pharmacokinetics: By increasing lipophilicity, the dodecyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
-
Potential for Hydrophobic Interactions: The alkyl chain may engage in hydrophobic interactions with the target protein or the E3 ligase, potentially contributing to the stability of the ternary complex.
Synthesis of PROTACs Utilizing this compound
The "MS" (mesylate) group on the this compound linker makes it a valuable reagent for the modular synthesis of PROTACs. A general synthetic strategy would involve the nucleophilic displacement of the mesylate group by a nucleophile (e.g., an amine or a hydroxyl group) present on either the POI ligand or the E3 ligase ligand.
General Experimental Protocol for PROTAC Synthesis
The following is a generalized protocol for the synthesis of a PROTAC using a mesylated linker like this compound. The specific reaction conditions would need to be optimized for the particular ligands being used.
Step 1: Coupling of the First Ligand to the Linker
-
Dissolution: Dissolve the POI ligand (containing a nucleophilic group, e.g., a free amine) and this compound in an appropriate anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to the reaction mixture to facilitate the nucleophilic substitution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove the base and other water-soluble impurities. The resulting ligand-linker conjugate is then purified by flash column chromatography.
Step 2: Functionalization of the Other End of the Linker (if necessary)
The dodecyl end of the linker may need to be functionalized with a reactive group (e.g., a carboxylic acid or an amine) to enable coupling to the second ligand.
Step 3: Coupling of the Second Ligand
-
Activation: If the second ligand has a carboxylic acid, it can be activated using standard peptide coupling reagents (e.g., HATU, HBTU) in the presence of a base like DIPEA.
-
Coupling: The activated second ligand is then reacted with the amine-functionalized ligand-linker conjugate from the previous step.
-
Purification: The final PROTAC is purified to a high degree using preparative high-performance liquid chromatography (HPLC).
Data Presentation
| PROTAC | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | PEG-based | BRD4 | CRBN | <1 | >90 | 22Rv1 | |
| MZ1 | PEG-based | BRD4 | VHL | ~25 | >90 | HeLa | |
| BTK Degrader | PEG-based | BTK | CRBN | 8 | >95 | MOLM-14 | |
| Protac-X (Hypothetical) | PEG3-dodecyl | Kinase Y | CRBN | 15 | >90 | Cancer Cell Line Z | N/A |
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Visualizations
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and the strategic selection of its chemical composition is paramount to achieving desired therapeutic outcomes. This compound represents a sophisticated linker that combines the solubility-enhancing properties of a PEG moiety with the cell permeability-promoting characteristics of a long alkyl chain. The presence of a reactive mesylate group facilitates its incorporation into PROTACs through modular synthetic approaches. While specific examples of its application in the peer-reviewed literature are still emerging, the principles of its design highlight the ongoing efforts to rationally engineer PROTACs with optimized drug-like properties. Further research into the precise impact of such hybrid linkers on ternary complex dynamics and in vivo pharmacology will continue to advance the field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to MS-PEG3-dodecyl: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-PEG3-dodecyl is an amphiphilic molecule of significant interest in the fields of bioconjugation and advanced drug delivery systems. Its unique structure, combining a hydrophobic dodecyl chain with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, imparts surfactant-like properties that are leveraged to enhance the formulation and efficacy of therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties, applications, and handling considerations for this compound, with a focus on its role in nanoparticle formulation and as a component of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is characterized by its dual nature, which dictates its function in various biochemical and pharmaceutical applications. The molecule consists of a twelve-carbon alkyl (dodecyl) chain, which provides a strong hydrophobic character, linked to a short, three-unit polyethylene glycol (PEG3) chain that confers hydrophilicity. This amphipathic balance allows this compound to interface between aqueous and lipid environments.
| Property | Value | Source |
| Chemical Formula | C₁₉H₄₀O₆S | [1] |
| Molecular Weight | 396.58 g/mol | [1] |
| CAS Number | 2148295-99-0 | [1] |
| Appearance | Solid | [2] |
| Storage Conditions | 2-8°C, sealed, dry | [2] |
Table 1: Physicochemical Properties of this compound.
Applications in Drug Delivery and Bioconjugation
The primary applications of this compound stem from its ability to self-assemble and to modify the surfaces of larger structures.
Nanoparticle and Liposome Formulation
The amphiphilic nature of this compound makes it an effective agent for modifying the surface properties of nanoparticles, liposomes, and other drug carriers. When incorporated into these delivery vehicles, the hydrophobic dodecyl tail integrates into the lipid core, while the hydrophilic PEG3 chain is exposed to the aqueous environment. This surface modification can:
-
Enhance Solubility: Improve the solubility and stability of hydrophobic drugs within aqueous formulations.
-
Increase Biocompatibility: The PEG moiety is known to reduce non-specific protein adsorption, potentially leading to longer circulation times in vivo.
-
Facilitate Controlled Release: The linker can be designed for cleavage under specific physiological conditions, enabling targeted drug release.
PROTAC Linker
This compound is also utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The linker component of a PROTAC is crucial for optimal orientation and distance between the two ligands. The flexibility and hydrophilicity of the PEG3 chain in this compound can contribute to the desired pharmacokinetic properties of the resulting PROTAC molecule.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly dependent on the specific application. However, a general workflow for the formulation of surface-modified nanoparticles is outlined below.
General Workflow for Nanoparticle Surface Modification
Logical Relationships in Functionality
The structure of this compound directly dictates its function in drug delivery applications. The logical relationship between its structural components and its role as a surface modifier is illustrated below.
Safety and Handling
Conclusion
This compound is a versatile amphiphilic molecule with significant potential in drug delivery and bioconjugation. Its well-defined hydrophobic and hydrophilic domains enable the effective surface modification of nanoparticles and liposomes, leading to improved formulation characteristics and biocompatibility. Its application as a linker in PROTACs further highlights its utility in modern therapeutic development. Further research into the specific quantitative properties and in vivo behavior of this compound-containing formulations will continue to elucidate its full potential in the pharmaceutical sciences.
References
An In-depth Technical Guide to MS-PEG3-dodecyl for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing crucial parameters such as ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide provides a comprehensive overview of MS-PEG3-dodecyl, a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the design and synthesis of PROTACs. We will delve into its mechanism of action, present illustrative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Introduction to this compound in Targeted Protein Degradation
This compound is a bifunctional linker characterized by a hydrophilic triethylene glycol (PEG3) spacer and a hydrophobic dodecyl carbon chain. This amphiphilic nature makes it a versatile component in PROTAC design, offering a balance of aqueous solubility and membrane permeability.[1] As a PEG-based linker, it connects a ligand that binds to the target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[2] The primary function of the linker is to optimally position the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[3]
The dodecyl chain, being hydrophobic, can influence the overall lipophilicity of the PROTAC molecule, which in turn affects its ability to cross cell membranes. The PEG3 component enhances solubility and can modulate the pharmacokinetic profile of the resulting PROTAC.[3] The precise length and composition of the linker are critical for achieving potent and selective protein degradation.
Mechanism of Action: PROTACs Utilizing a PEG-based Linker
PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The process can be broken down into several key steps:
-
Cellular Entry: The PROTAC molecule, aided by the physicochemical properties imparted by linkers like this compound, enters the cell.
-
Binary Complex Formation: Inside the cell, the PROTAC can bind to either the target protein of interest (POI) or the E3 ubiquitin ligase, forming a binary complex.
-
Ternary Complex Formation: The binary complex then recruits the other protein partner, leading to the formation of a key ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the this compound linker are crucial for the stability and proper orientation of this complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can act catalytically to degrade multiple copies of the target protein.
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
While specific data for a PROTAC utilizing the this compound linker is not publicly available, the following tables present illustrative data that is representative of the types of quantitative measurements performed during the evaluation of a novel PROTAC. These values are hypothetical and serve to demonstrate how such data would be structured for comparative analysis.
Table 1: In Vitro Degradation Potency
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A (this compound) | Kinase X | Cancer Cell Line A | 50 | 95 |
| PROTAC-B (Shorter Linker) | Kinase X | Cancer Cell Line A | 250 | 80 |
| PROTAC-C (Longer Linker) | Kinase X | Cancer Cell Line A | 150 | 90 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Ternary Complex Formation and Binding Affinity
| PROTAC Construct | Binary Binding (POI, Kd, nM) | Binary Binding (E3 Ligase, Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-A (this compound) | 100 | 500 | 5 |
| PROTAC-B (Shorter Linker) | 110 | 520 | 1.5 |
| PROTAC-C (Longer Linker) | 95 | 480 | 3 |
Kd: Dissociation constant, a measure of binding affinity. α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.
Table 3: Pharmacokinetic Properties (Illustrative)
| PROTAC Construct | Route of Administration | Half-life (t1/2, hours) | Cmax (ng/mL) | Bioavailability (%) |
| PROTAC-A (this compound) | Intravenous | 8 | 1500 | 100 |
| PROTAC-A (this compound) | Oral | 6 | 300 | 20 |
Cmax: Maximum plasma concentration.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of a PROTAC synthesized with a linker such as this compound.
Synthesis of a PROTAC using this compound (Generalized Protocol)
This protocol describes a representative synthetic route for coupling a POI ligand and an E3 ligase ligand to the this compound linker.
Materials:
-
POI ligand with a reactive functional group (e.g., a carboxylic acid)
-
E3 ligase ligand with a compatible reactive functional group (e.g., an amine)
-
This compound
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Purification equipment (e.g., HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Activation of POI Ligand: Dissolve the POI ligand (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes under an inert atmosphere to form the activated ester.
-
First Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Purification of Intermediate: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude intermediate product by flash column chromatography or preparative HPLC.
-
Second Coupling Reaction: Dissolve the purified intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DCM. Add a suitable coupling reagent if necessary, depending on the functional groups. Stir the reaction at room temperature overnight.
-
Final Purification: Quench the reaction and purify the final PROTAC product using reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Western Blot for Measuring Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western blot analysis.
Conclusion
This compound represents a valuable tool in the expanding arsenal (B13267) of linkers for PROTAC development. Its unique amphiphilic properties, combining the hydrophilicity of a PEG spacer with the lipophilicity of a dodecyl chain, offer a means to fine-tune the solubility, permeability, and pharmacokinetic characteristics of PROTAC molecules. While the rational design of PROTACs remains a complex and often empirical process, a deep understanding of the role of each component, including the linker, is paramount. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize linkers like this compound in their pursuit of novel protein-degrading therapeutics. Future work will likely focus on developing a more predictive understanding of how specific linker compositions, such as that of this compound, influence the formation and stability of the ternary complex, ultimately leading to more potent and selective targeted protein degraders.
References
The Pivotal Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A critical and highly influential component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique and favorable physicochemical properties. This technical guide provides a comprehensive exploration of the multifaceted functions of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and rational design of next-generation protein degraders.
Core Functions of PEG Linkers in PROTACs
The linker in a PROTAC is not a mere spacer but an active contributor to the molecule's overall efficacy and drug-like properties. PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that profoundly influences several key aspects of PROTAC function.
1. Enhancing Solubility and Physicochemical Properties:
A primary challenge in PROTAC development is their often-large size and lipophilic nature, which can lead to poor aqueous solubility. The incorporation of hydrophilic PEG chains is a well-established strategy to counteract this, improving the overall solubility of the PROTAC molecule. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interaction with aqueous environments. This improved solubility is crucial for reliable in vitro assays and favorable in vivo pharmacokinetics.
2. Modulating Ternary Complex Formation and Stability:
The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is the cornerstone of successful protein degradation. The length and flexibility of the PEG linker are critical determinants in achieving the optimal orientation and proximity between the POI and the E3 ligase.
-
Optimal Length: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal distance for efficient ubiquitination.
-
Flexibility: The inherent flexibility of PEG linkers allows the PROTAC molecule to adopt various conformations, which can be advantageous in accommodating the surfaces of the target protein and the E3 ligase to form an energetically favorable ternary complex.
3. Influencing Cell Permeability:
The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity of PEG linkers can potentially hinder passive diffusion across the lipophilic cell membrane, their flexibility can offer a compensatory advantage. PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake, highlighting the need for a balanced approach.
4. Impacting Pharmacokinetics (PK):
The physicochemical properties imparted by the PEG linker, such as solubility and permeability, directly influence the pharmacokinetic profile of a PROTAC. Improved solubility can enhance absorption and distribution, while the metabolic stability of the linker itself is a key consideration for in vivo applications. While PEG linkers are generally considered biocompatible, their potential for reduced metabolic stability compared to more rigid alkyl linkers is a factor to be considered during lead optimization.
Quantitative Data on PEG Linker Function
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of Various PROTACs
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG3 | 15 | >95 | |
| BRD4 | CRBN | PEG5 | 5 | >95 | |
| BTK | CRBN | 4-PEG | Impaired Binding | - | |
| BTK | CRBN | ≥ 4 PEG units | Consistent Binding | - | |
| ERα | VHL | 16-atom chain | Optimal Degradation | - | |
| CRBN | CRBN (homo-PROTAC) | 8-atom PEG | Optimal Degradation | - | |
| TBK1 | VHL | < 12 atoms | No Apparent Activity | - | |
| TBK1 | VHL | > 12 atoms | Robust Degradation | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Key Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a general two-step approach for synthesizing a PROTAC using amide bond formation.
Step 1: Coupling of E3 Ligase Ligand with a Bifunctional PEG Linker
-
Reagents and Materials:
-
E3 ligase ligand with a free amine (e.g., pomalidomide-NH2) (1.0 eq)
-
Bifunctional PEG linker with a terminal carboxylic acid and a protected amine (e.g., HOOC-PEGn-Boc) (1.1 eq)
-
Coupling reagents: HATU (1.2 eq) and DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen)
-
-
Procedure:
-
Dissolve the E3 ligase ligand and the bifunctional PEG linker in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, work up the reaction by diluting with an appropriate organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, brine).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.
-
Step 2: Deprotection and Coupling with the Target Protein Ligand
-
Reagents and Materials:
-
Purified E3 ligase-linker-Boc intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a carboxylic acid functionality
-
Coupling reagents (HATU, DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase-linker-Boc intermediate in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C and stir, allowing the reaction to warm to room temperature.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Dissolve the deprotected intermediate and the target protein ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
-
Protocol 2: Western Blot for Quantifying PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
-
Materials and Reagents:
-
Cultured mammalian cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
-
Protocol 3: Ternary Complex Formation Assay using TR-FRET
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Materials and Reagents:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor (e.g., fluorescently labeled anti-His antibody or a fluorescently labeled small molecule that binds the His-tag)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, TR-FRET donor, and TR-FRET acceptor in the assay buffer.
-
PROTAC Addition: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer signal using a microplate reader (measuring emission at two wavelengths, e.g., donor and acceptor emission).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key concepts in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC development.
Conclusion
PEG linkers are a versatile and powerful tool in the rational design of effective PROTACs. Their inherent properties of hydrophilicity, flexibility, and biocompatibility provide a means to address key challenges in PROTAC development, including poor solubility and the critical formation of a productive ternary complex. As demonstrated by the quantitative data, the length and composition of the PEG linker must be empirically optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of PEGylated PROTACs. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, aided by advances in structural biology and computational modeling, the rational design of PROTACs with superior potency, selectivity, and drug-like properties will undoubtedly accelerate the translation of this promising therapeutic modality to the clinic.
An In-depth Technical Guide to MS-PEG3-dodecyl: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of MS-PEG3-dodecyl, a heterobifunctional linker molecule of significant interest in the field of drug delivery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a molecule composed of three distinct chemical moieties: a dodecyl group, a triethylene glycol (PEG3) linker, and a terminal mesylate (methanesulfonyl) group. The dodecyl group, a saturated 12-carbon alkyl chain, imparts significant hydrophobicity to the molecule. The PEG3 linker provides a flexible, hydrophilic spacer. The mesylate group serves as an excellent leaving group, rendering the molecule reactive towards nucleophiles, making it a valuable synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) |
| Molecular Formula | C₁₉H₄₀O₅S |
| Molecular Weight | 380.58 g/mol |
| Appearance | Colorless to pale yellow oil or solid (predicted) |
| Solubility | Soluble in organic solvents (DCM, THF, DMF, DMSO) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the etherification of triethylene glycol with a dodecyl derivative, followed by the mesylation of the resulting alcohol.
Experimental Protocols
Step 1: Synthesis of Dodecyl-PEG3-OH (Williamson Ether Synthesis)
Materials:
-
Triethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (DCM) or diethyl ether for extraction
Procedure:
-
To a stirred solution of an excess of triethylene glycol (e.g., 5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add sodium hydride (1.1 equivalents relative to 1-bromododecane).
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 1-bromododecane (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Remove the THF under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., DCM or diethyl ether).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude dodecyl-PEG3-OH by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound (Mesylation)
Materials:
-
Dodecyl-PEG3-OH (from Step 1)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or pyridine
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve dodecyl-PEG3-OH (1 equivalent) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
Add triethylamine (1.5 - 2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Characterization Data (Expected)
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Peaks corresponding to the dodecyl chain (triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups), characteristic peaks for the PEG3 linker (multiplets in the range of 3.5-3.7 ppm), a multiplet for the methylene group adjacent to the mesylate (around 4.3 ppm), and a singlet for the methyl group of the mesylate (around 3.0 ppm). |
| ¹³C NMR | Resonances for the carbons of the dodecyl chain, the PEG linker, and the methyl group of the mesylate. The carbon attached to the mesylate group will be shifted downfield. |
| Mass Spectrometry (MS) | The molecular ion peak [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
| FT-IR | Characteristic peaks for C-H stretching (alkyl), C-O-C stretching (ether), and strong, characteristic absorbances for the sulfonyl group (S=O) of the mesylate at approximately 1350 cm⁻¹ and 1175 cm⁻¹. |
Visualizing the Synthesis and Application Logic
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
Application in PROTAC Assembly
This compound is a valuable building block for the synthesis of PROTACs. The mesylate group can be readily displaced by a nucleophile, such as an amine or a hydroxyl group, present on a ligand for an E3 ubiquitin ligase. The hydrophobic dodecyl chain can be incorporated into the final PROTAC structure or be a precursor for further functionalization.
Caption: Logical workflow for PROTAC synthesis using this compound.
Applications and Future Perspectives
The primary application of this compound lies in its role as a heterobifunctional linker in the construction of PROTACs. The combination of a hydrophobic dodecyl tail and a hydrophilic PEG spacer allows for the modulation of the physicochemical properties of the resulting PROTAC, which can influence its solubility, cell permeability, and pharmacokinetic profile.
Future research may explore the use of this compound in other bioconjugation applications, such as the surface modification of nanoparticles for drug delivery or the development of novel molecular probes. The versatility of the mesylate group allows for its reaction with a wide range of nucleophiles, opening up possibilities for the creation of diverse molecular architectures.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Methanesulfonyl chloride is corrosive and lachrymatory and should be handled with extreme care. Sodium hydride is a flammable solid that reacts violently with water. All reactions should be conducted under anhydrous conditions by trained personnel. Refer to the Safety Data Sheets (SDS) of all reagents for detailed safety information.
An In-depth Technical Guide to the Hydrophilicity of MS-PEG3-dodecyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the hydrophilic properties of MS-PEG3-dodecyl, a bifunctional molecule of significant interest in pharmaceutical and biotechnological applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding the hydrophilicity of this molecule is crucial for optimizing drug solubility, formulation, and overall bioavailability.
Core Concepts: The Amphiphilic Nature of this compound
This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) component. This dual nature is conferred by its distinct structural moieties:
-
Hydrophilic Head: A short polyethylene (B3416737) glycol (PEG) chain with three ethylene (B1197577) glycol units (PEG3). The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, rendering this part of the molecule water-soluble.[1]
-
Hydrophobic Tail: A dodecyl (C12) alkyl chain. This long hydrocarbon chain is nonpolar and repels water, contributing to the molecule's lipophilicity.[2][3]
This amphiphilic character governs the behavior of this compound in aqueous environments, influencing its solubility, ability to self-assemble, and interactions with biological membranes.
Quantitative Analysis of Hydrophilicity
| Parameter | Description | Estimated Value |
| Water Solubility | The maximum concentration of the substance that can dissolve in water at a given temperature. | Low to moderate |
| Partition Coefficient (LogP) | The ratio of the concentration of the compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. A higher LogP indicates greater lipophilicity. | 1.5 - 3.0 |
| Critical Micelle Concentration (CMC) | The concentration of a surfactant above which micelles form. | 1-10 mM |
Note: The values presented in this table are hypothetical estimates derived from the known properties of short-chain PEGs and long-chain alkanes. Experimental determination is necessary for precise quantification.
Experimental Protocols for Determining Hydrophilicity
To empirically determine the hydrophilicity of this compound, the following standard experimental protocols are recommended.
Determination of Water Solubility (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a substance in water.[4][5]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of purified water in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Determination of Partition Coefficient (LogP) (Shake-Flask Method)
The shake-flask method is also the gold standard for determining the octanol-water partition coefficient (LogP).
Methodology:
-
Solvent Saturation: Equal volumes of 1-octanol (B28484) and water are shaken together to ensure mutual saturation and then allowed to separate.
-
Partitioning: A known amount of this compound is dissolved in the octanol phase. An equal volume of the water phase is then added.
-
Equilibration: The mixture is vigorously shaken for a set period to allow for the partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of this compound in both the octanol and water phases is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by observing the change in a physical property of the solution as a function of the surfactant concentration. Common methods include surface tension, conductivity, and fluorescence spectroscopy.
Methodology:
-
Solution Preparation: A series of aqueous solutions of this compound with increasing concentrations are prepared.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Data Analysis: The surface tension is plotted against the logarithm of the concentration. The CMC is identified as the point where the surface tension abruptly stops decreasing and becomes relatively constant.
While this compound is non-ionic, this method can sometimes be used if there are ionic impurities or if the molecule is derivatized to be ionic.
Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of the ionic-tagged this compound at various concentrations.
-
Measurement: The electrical conductivity of each solution is measured.
-
Data Analysis: Plot the conductivity against the concentration. The CMC is the concentration at which there is a distinct break in the slope of the plot.
Methodology:
-
Probe Selection: A hydrophobic fluorescent probe, such as pyrene, is used.
-
Solution Preparation: A series of this compound solutions of varying concentrations are prepared, each containing a constant, low concentration of the fluorescent probe.
-
Measurement: The fluorescence emission spectrum of each solution is recorded.
-
Data Analysis: The ratio of the intensity of two specific emission peaks of the probe (which is sensitive to the polarity of its microenvironment) is plotted against the concentration of this compound. The CMC is determined from the inflection point of this plot, indicating the partitioning of the probe into the hydrophobic micellar core.
Visualizing Molecular Properties and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Molecular structure and resulting properties of this compound.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
References
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands— one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase— connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[3] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications, preventing aggregation and improving bioavailability.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The linker plays a pivotal role in this process, and its length and flexibility are critical determinants of success. An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination. The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC A | PEG3 | 12 | 3.5 | 150 | 2 | 10 |
| PROTAC B | PEG4 | 15 | 3.2 | 160 | 2 | 11 |
| PROTAC C | PEG5 | 18 | 2.9 | 170 | 2 | 12 |
| PROTAC D | PEG6 | 21 | 2.6 | 180 | 2 | 13 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Impact of PEG Linker Length on Degradation Efficacy of TBK1-Targeting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC 1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1-PROTAC 2 | Alkyl/Ether | 12 | >1000 | <20 |
| TBK1-PROTAC 3 | Alkyl/Ether | 15 | 100 | 85 |
| TBK1-PROTAC 4 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1-PROTAC 5 | Alkyl/Ether | 29 | 292 | 76 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne)
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester)
-
Coupling reagents (e.g., HATU, HOBt)
-
Copper catalyst (for click chemistry)
-
Appropriate solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel, HPLC)
Procedure:
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
Step 2: Boc Deprotection
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
Step 3: Final Amide Coupling
-
Dissolve Component B-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the Component A-PEGn-NH2 (amine salt, ~1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO). Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each dish. Scrape the cells and collect the lysate in a microcentrifuge tube. Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay, following the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer to each lysate. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
Visualizing Core Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using an MS-PEG3-dodecyl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A typical PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical component that influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4] The length and composition of the PEG linker are crucial for optimal ternary complex formation.
This document provides a detailed protocol for the synthesis of a PROTAC using a specific bifunctional linker, MS-PEG3-dodecyl . This linker features a methanesulfonyl (Ms) activated hydroxyl group for facile nucleophilic substitution, a three-unit PEG chain to improve physicochemical properties, and a dodecyl chain which can be functionalized for conjugation to either the POI ligand or the E3 ligase ligand.
PROTAC Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using an this compound linker is a modular process. The following protocols outline the key steps, assuming the dodecyl end of the linker is functionalized with a group suitable for coupling with one of the ligands (e.g., an amine for amide bond formation), and the mesylate group will be displaced by a nucleophile (e.g., an amine or hydroxyl group) on the other ligand.
Protocol 1: Synthesis of Ligand-Linker Intermediate via Nucleophilic Substitution
This protocol describes the reaction of an amine-functionalized ligand (either the POI-binding ligand or the E3 ligase ligand) with the this compound linker. The methanesulfonyl group is an excellent leaving group, allowing for an efficient S(_N)2 reaction.
Reagents and Materials:
-
Amine-functionalized Ligand (Ligand-NH(_2)) (1.0 eq)
-
This compound-X (where X is the functional group for the second coupling) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the Amine-functionalized Ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the this compound-X linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of reaction if necessary.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand-PEG3-dodecyl-X intermediate.
Protocol 2: Final PROTAC Assembly via Amide Coupling
This protocol describes the coupling of the Ligand-Linker Intermediate (assuming X is a Boc-protected amine that has been deprotected) with a carboxylic acid-functionalized second ligand.
Step 2a: Boc Deprotection
-
Dissolve the Boc-protected Ligand-Linker Intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.
Step 2b: Amide Coupling Reagents and Materials:
-
Ligand-PEG3-dodecyl-NH(_2) (from Step 2a) (1.0 eq)
-
Carboxylic acid-functionalized Ligand (Ligand-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve Ligand-COOH (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the Ligand-PEG3-dodecyl-NH(_2) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
PROTAC Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of a PROTAC molecule as described in the protocols above.
Caption: Experimental workflow for PROTAC synthesis and purification.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs, compiled from various literature sources. Actual results may vary depending on the specific ligands used.
Table 1: Representative Reaction Conditions and Yields for PROTAC Synthesis
| Step | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protocol 1: Nucleophilic Substitution | Ligand-NH(_2) (1.0), MS-Linker (1.1), DIPEA (3.0) | DMF | 25-50 | 12-24 | 70-95 |
| Step 2a: Boc Deprotection | Boc-Intermediate (1.0), TFA (20-50% v/v) | DCM | 0 to 25 | 1-3 | >95 (crude) |
| Step 2b: Amide Coupling | Ligand-Linker-NH(_2) (1.0), Ligand-COOH (1.1), HATU (1.2), DIPEA (3.0) | DMF | 25 | 12-16 | 40-80 |
| Purification | - | Acetonitrile/Water | 25 | - | 50-90 |
Table 2: Representative Biological Activity Data for a Synthesized PROTAC
| Parameter | Value | Cell Line |
| DC(_50) (Half-maximal degradation concentration) | 50 nM | Example: MCF7 |
| D(_max) (Maximum degradation) | >90% | Example: MCF7 |
| Cell Viability IC(_50) | 1 µM | Example: MCF7 |
Conclusion
The this compound linker offers a versatile platform for the synthesis of PROTACs. The methanesulfonyl-activated hydroxyl group allows for efficient coupling to nucleophilic residues on a ligand, while the dodecyl chain can be readily functionalized for subsequent conjugation reactions. The inclusion of a PEG3 spacer is intended to improve the physicochemical properties of the final PROTAC, potentially leading to enhanced cell permeability and in vivo efficacy. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this type of linker, though optimization of reaction conditions may be necessary for specific ligand combinations.
References
Application Notes and Protocols for MS-PEG3-dodecyl Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of MS-PEG3-dodecyl to amine-containing molecules. Polyethylene glycol (PEG) linkers are widely utilized in drug delivery and bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic agents and nanoparticles.[][2][3][4][5] The this compound linker combines a short, discrete PEG chain (PEG3) with a dodecyl lipid tail, making it a valuable tool for applications such as the formation of lipid nanoparticles (LNPs), micelles for drug encapsulation, and the surface modification of biomolecules to enhance lipophilicity.
The "MS" designation in this compound typically refers to a N-hydroxysuccinimidyl (NHS) ester, an amine-reactive functional group that forms a stable amide bond with primary amines. This protocol will focus on the conjugation of an NHS-activated this compound to an amine-containing substrate.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound-NHS Ester
-
Amine-containing dodecyl substrate (e.g., Dodecylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Deionized (DI) water
-
Solvents for purification (e.g., Acetonitrile, Methanol, Chloroform)
Equipment:
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Argon or Nitrogen gas supply for inert atmosphere
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
-
Lyophilizer or rotary evaporator for solvent removal
Step-by-Step Conjugation Protocol
This protocol outlines the general steps for conjugating this compound-NHS ester to a dodecylamine (B51217) substrate. Molar ratios and reaction times may need to be optimized for different substrates.
-
Preparation of Reagents:
-
Equilibrate the this compound-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Dissolve the amine-containing dodecyl substrate in the reaction buffer (e.g., PBS, pH 7.4) to a desired concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the dissolved amine-containing dodecyl substrate.
-
While stirring, slowly add a 1.5 to 5-fold molar excess of the dissolved this compound-NHS ester to the substrate solution. The optimal molar ratio should be determined empirically.
-
If the substrate is not readily soluble in the aqueous buffer, the reaction can be performed in an organic solvent like DMF with the addition of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by HPLC or TLC.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS ester, add a quenching buffer (e.g., Tris or Glycine) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The purification method will depend on the properties of the final conjugate.
-
For larger conjugates: Dialysis or size-exclusion chromatography (SEC) can be used to remove unreacted PEG reagent and quenching buffer.
-
For smaller, more lipophilic conjugates: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for purification. A gradient of water and an organic solvent like acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is typically used.
-
-
Characterization of the Conjugate:
-
Mass Spectrometry (MS): Confirm the molecular weight of the final conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the covalent attachment and the structure of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.
-
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | Dodecylamine | Dodecylamine | Dodecylamine |
| This compound-NHS:Substrate (molar ratio) | 1.5 : 1 | 3 : 1 | 5 : 1 |
| Reaction Time (hours) | 4 | 2 | 2 |
| Temperature (°C) | 25 | 25 | 25 |
| Reaction Buffer | PBS, pH 7.4 | PBS, pH 8.0 | DMF with DIPEA |
| Yield (%) | 65 | 80 | 85 |
| Purity (by HPLC, %) | 92 | 95 | 96 |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Optimization is required for specific applications.
Mandatory Visualization
Below are diagrams illustrating the key processes involved in this compound conjugation.
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction scheme for amine conjugation.
References
- 2. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PEG - a versatile conjugating ligand for drugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS-PEG3-dodecyl in Amide Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-PEG3-dodecyl is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker consists of a dodecyl (C12) lipophilic tail, a hydrophilic tri-ethylene glycol (PEG3) spacer, and a terminal mesyl (methanesulfonyl) group. While not directly involved in the formation of an amide bond, the mesyl group serves as an excellent leaving group for nucleophilic substitution, enabling the covalent attachment of the linker to a substrate. This initial conjugation is a critical step in a multi-step synthesis that often culminates in an amide bond formation to attach the second component of the bifunctional molecule.
These application notes provide a comprehensive overview of the principles and a detailed protocol for the use of this compound in a synthetic workflow that includes amide bond formation, tailored for the construction of PROTACs and other complex bioconjugates.
Core Principles
The use of this compound in a synthetic strategy that incorporates amide bond formation is typically a two-stage process:
-
Nucleophilic Substitution: The mesyl group is a highly reactive leaving group that is readily displaced by a nucleophile, such as an amine or thiol, on one of the binding moieties of the final conjugate (e.g., an E3 ligase ligand or a target protein ligand). This reaction forms a stable covalent bond.
-
Amide Bond Formation: The second binding moiety, which contains a carboxylic acid or a primary/secondary amine, is then coupled to the functional group introduced in the first step. This is a standard amide coupling reaction, often facilitated by common coupling reagents.
The dodecyl group generally serves to increase the lipophilicity of the linker, which can influence the physicochemical properties and cell permeability of the final PROTAC molecule. The PEG3 spacer provides a desirable length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Experimental Protocols
This section details a representative two-step protocol for the synthesis of a hypothetical PROTAC, where this compound is used to link a warhead (containing a phenolic hydroxyl group for etherification) and an E3 ligase ligand (containing a carboxylic acid for amidation).
Step 1: Nucleophilic Substitution to Attach the Warhead
This step involves the reaction of the mesyl group of this compound with a nucleophilic group on the first component of the PROTAC (in this example, a phenol (B47542) on the "Warhead-OH").
-
Reagents and Materials:
-
This compound
-
Warhead-OH (containing a phenolic hydroxyl group)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a solution of Warhead-OH (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG3-dodecyl intermediate.
-
Step 2: Conversion of a Precursor and Amide Bond Formation to Attach the E3 Ligase Ligand
This hypothetical protocol assumes the dodecyl end of the linker is inert and the Warhead-OH molecule also contains a protected amine, which is deprotected and then coupled. A more direct approach would be to have a functional group on the dodecyl end, but based on the simple name "dodecyl", an inert tail is more likely. Therefore, for a more realistic scenario, we will assume a different starting linker that has a protected amine at the other end.
Revised and More Plausible Protocol: Using a Precursor to an Amine-PEG-Linker for Amide Bond Formation
Since this compound's primary reactive group is the mesylate, a more direct route to an amide bond involves converting the mesylate to an amine.
Step 1: Conversion of Mesylate to Azide (B81097)
-
Reagents and Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Azido-PEG3-dodecyl. This intermediate is often used without further purification.
-
Step 2: Reduction of Azide to Amine
-
Reagents and Materials:
-
Crude Azido-PEG3-dodecyl
-
Triphenylphosphine (B44618) (PPh₃) or Palladium on carbon (Pd/C) and Hydrogen (H₂)
-
Tetrahydrofuran (THF) and water or Methanol (for hydrogenation)
-
-
Procedure (Staudinger Reduction):
-
Dissolve the crude Azido-PEG3-dodecyl in THF.
-
Add triphenylphosphine (1.5 eq) and stir at room temperature for 2 hours.
-
Add water to the reaction mixture and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield Amine-PEG3-dodecyl.
-
Step 3: Amide Bond Formation
-
Reagents and Materials:
-
Amine-PEG3-dodecyl
-
E3 Ligase Ligand-COOH (containing a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Amine-PEG3-dodecyl (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
-
Data Presentation
Table 1: Representative Reaction Conditions and Yields for PROTAC Synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Mesylate to Azide Conversion | NaN₃ | DMF | 80 | 12-16 | >90 (crude) |
| 2 | Azide to Amine Reduction (Staudinger) | PPh₃, H₂O | THF | Room Temp | 12-16 | 70-85 |
| 3 | Amide Coupling | HATU, DIPEA | DMF | Room Temp | 12-16 | 50-70 |
Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Application of Dodecyl-PEG3-Alkyne in Click Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dodecyl-PEG3-Alkyne, a novel reagent for click chemistry applications. This molecule incorporates a dodecyl chain for hydrophobicity, a triethylene glycol (PEG3) linker for hydrophilicity and spacing, and a terminal alkyne for highly efficient and specific conjugation reactions.
Introduction to Dodecyl-PEG3-Alkyne in Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation and material science. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a terminal alkyne reacts with an azide (B81097) to form a stable triazole linkage.[][2]
Dodecyl-PEG3-Alkyne is an amphiphilic molecule designed for click chemistry applications where the introduction of a lipophilic tail is desired. The dodecyl group provides a hydrophobic anchor, enabling the modified molecule to interact with lipid bilayers or form micellar structures. The hydrophilic PEG3 linker enhances water solubility and provides a flexible spacer between the dodecyl chain and the conjugated molecule. The terminal alkyne group allows for covalent attachment to azide-functionalized molecules with high efficiency.[3]
Key Features and Advantages:
-
Amphiphilicity: The combination of a hydrophobic dodecyl chain and a hydrophilic PEG linker allows for the creation of amphiphilic bioconjugates.
-
Biocompatibility: The PEG linker is well-known for its biocompatibility and ability to reduce non-specific protein adsorption.
-
Versatility: The terminal alkyne can be reacted with a wide range of azide-containing molecules, including proteins, peptides, nucleic acids, and small molecule drugs.
-
High Reactivity in CuAAC: The terminal alkyne participates in highly efficient and specific copper-catalyzed click reactions.
Applications:
-
Drug Delivery: Formation of micelles or liposomes for the encapsulation and targeted delivery of hydrophobic drugs.
-
Bioconjugation: Labeling of proteins, antibodies, and other biomolecules to enhance their interaction with cell membranes or to facilitate their purification.
-
Surface Modification: Functionalization of surfaces to alter their hydrophobic/hydrophilic properties.
-
Development of Biosensors: Immobilization of biomolecules on sensor surfaces.
Experimental Protocols
This section provides a detailed protocol for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using Dodecyl-PEG3-Alkyne and an azide-functionalized molecule.
Materials
-
Dodecyl-PEG3-Alkyne
-
Azide-functionalized molecule (e.g., azide-modified peptide, protein, or small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Dimethylsulfoxide (DMSO) or a mixture of t-Butanol and Water (1:1)
-
Deionized Water
-
Reaction tubes
-
Vortex mixer
-
Centrifuge
Stock Solution Preparation
-
Dodecyl-PEG3-Alkyne (10 mM): Dissolve the appropriate amount of Dodecyl-PEG3-Alkyne in DMSO.
-
Azide-functionalized Molecule (10 mM): Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., water, DMSO).
-
Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Sodium Ascorbate (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Note: Prepare this solution fresh before each experiment.
-
THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.
Reaction Procedure
-
To a microcentrifuge tube, add the following in order:
-
Dodecyl-PEG3-Alkyne solution (e.g., 10 µL of 10 mM stock for a 1:1 molar ratio with the azide).
-
Azide-functionalized molecule solution (e.g., 10 µL of 10 mM stock).
-
Solvent to bring the total reaction volume to a desired concentration (e.g., t-Butanol/Water or DMSO).
-
-
Catalyst Premix Preparation: In a separate tube, prepare the catalyst premix by adding:
-
1 µL of 100 mM CuSO₄ stock solution.
-
4 µL of 50 mM THPTA stock solution.
-
Vortex briefly to mix.
-
-
Add 5 µL of the freshly prepared catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 5 µL of 1 M sodium ascorbate stock solution.
-
Vortex the reaction mixture gently for a few seconds.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or occasional vortexing. Reaction progress can be monitored by techniques such as TLC or LC-MS.
Purification
Upon completion, the reaction mixture can be purified to remove the catalyst and unreacted reagents. The choice of purification method will depend on the nature of the conjugated product. Common methods include:
-
Size-Exclusion Chromatography (SEC): For large biomolecules like proteins.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For peptides and small molecules.
-
Dialysis: For removing small molecule impurities from large bioconjugates.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction of Dodecyl-PEG3-Alkyne with an azide-containing molecule. Note that these are representative values, and optimal conditions may vary depending on the specific substrates and experimental setup.
| Parameter | Value | Notes |
| Reactants | Dodecyl-PEG3-Alkyne, Azide-functionalized molecule | --- |
| Solvent | DMSO or t-Butanol/Water (1:1) | Other aqueous solvent systems can be used. |
| Catalyst | CuSO₄ (0.1 - 1 eq) | --- |
| Reducing Agent | Sodium Ascorbate (0.5 - 5 eq) | A fresh solution is recommended. |
| Ligand | THPTA (0.2 - 2 eq) | Stabilizes the Cu(I) catalyst. |
| Reaction Temperature | Room Temperature (25°C) | Can be performed at 4°C for sensitive biomolecules. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Typical Yield | > 90% | Yields are generally high for CuAAC reactions. |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual application of Dodecyl-PEG3-Alkyne.
Caption: Experimental workflow for CuAAC using Dodecyl-PEG3-Alkyne.
Caption: Conceptual diagram of micelle formation for drug delivery.
References
Application Notes and Protocols for Assessing PROTAC Activity via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite association facilitates the formation of a POI-PROTAC-E3 ligase ternary complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2][3] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely utilized technique to quantify the degradation of a target protein induced by a PROTAC, allowing for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). This document provides a detailed protocol for performing Western blot analysis to assess PROTAC activity.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is then released to mediate further degradation cycles.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Activity Assay
The general workflow for assessing PROTAC-mediated degradation via Western blot involves several key steps, from cell treatment to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.
Caption: Western Blot workflow for PROTAC assay.
Experimental Protocol
This protocol outlines the necessary steps for treating cultured cells with a PROTAC and subsequently analyzing the levels of the target protein by Western blot.
Materials and Reagents
-
Cell Line: A human cancer cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231).
-
PROTAC Compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), and a non-degrading inhibitor for the target protein as a negative control.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or manually cast polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies for the target protein and a loading control (e.g., GAPDH, α-tubulin, or β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody appropriate for the primary antibody.
-
ECL Substrate: Chemiluminescent substrate for HRP detection.
Step-by-Step Methodology
1. Cell Culture and Treatment a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC compound for a predetermined duration (e.g., 4, 8, 16, or 24 hours). c. Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to new tubes. f. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker. e. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Repeat the immunoblotting process for the loading control protein.
6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the intensity of the target protein band to the corresponding loading control band. e. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in clearly structured tables to facilitate easy comparison of the effects of different PROTAC concentrations and treatment durations.
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.08 | 92 |
Table 2: Time-Dependent Degradation of Target Protein at a Fixed PROTAC Concentration (e.g., 100 nM)
| Treatment Duration (hours) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 | 1.00 | 0 |
| 4 | 0.75 | 25 |
| 8 | 0.45 | 55 |
| 16 | 0.20 | 80 |
| 24 | 0.12 | 88 |
Troubleshooting
-
No or weak target protein signal: Check the primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.
-
Multiple bands: This may be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions.
-
Inconsistent loading control: Ensure accurate protein quantification and equal loading of samples.
Conclusion
This protocol provides a comprehensive guide for the Western blot analysis of PROTAC-mediated degradation of a target protein. Adherence to this protocol will enable researchers to reliably assess the efficacy and characterize the mechanism of action of PROTACs, which is a critical step in the drug development process. For higher throughput screening, alternative methods like In-Cell Western assays or capillary-based Western systems can be considered.
References
Application Notes and Protocols for Incorporating MS-PEG3-dodecyl into Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for incorporating the amphiphilic linker, MS-PEG3-dodecyl, into small molecules. This linker, characterized by a methoxy-terminated triethylene glycol (PEG3) spacer and a dodecyl (C12) alkyl chain, is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1][2][3] The unique combination of a hydrophilic PEG chain and a hydrophobic dodecyl tail imparts specific solubility and conformational properties to the resulting conjugates.[4][5]
General Principles
The incorporation of this compound into small molecules typically involves the formation of stable covalent bonds, most commonly amide or ether linkages. The choice of conjugation strategy depends on the functional groups present on the small molecule of interest. The modular nature of these syntheses allows for a convergent approach, where the small molecule and the linker are functionalized separately before being coupled in a final step.
Due to the amphiphilic nature of this compound, careful consideration of solvent systems is necessary to ensure the solubility of all reactants. A mixture of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) with less polar solvents may be required. Purification of the final conjugate often requires chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to separate the desired product from starting materials and byproducts. Characterization of the final product is typically achieved through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocols
This section details two common protocols for incorporating this compound into small molecules: coupling with a carboxylic acid-containing small molecule and coupling with an amine-containing small molecule.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Functionalized Small Molecule
This protocol describes the coupling of an amine-terminated this compound derivative with a small molecule containing a carboxylic acid functional group using standard peptide coupling reagents.
Diagram of the Experimental Workflow:
Caption: Workflow for amide coupling of this compound.
Materials:
-
Small Molecule-COOH (1.0 eq)
-
Amine-PEG3-dodecyl (1.1 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Lithium Chloride (LiCl) solution
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid-containing small molecule in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-PEG3-dodecyl to the reaction mixture.
-
Continue stirring the reaction at room temperature overnight.
-
Monitor the progress of the reaction using LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure this compound-conjugated small molecule.
Protocol 2: Amide Bond Formation with an Amine-Functionalized Small Molecule
This protocol outlines the coupling of a carboxylic acid-terminated this compound derivative with an amine-containing small molecule.
Diagram of the Logical Relationship:
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of PEGylated Linkers in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug discovery, offering a versatile strategy to improve the therapeutic index of a wide range of modalities, from small molecules to large biologics. The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. These flexible, hydrophilic spacers play a crucial role in overcoming challenges such as poor solubility, rapid in vivo clearance, and immunogenicity. This document provides detailed application notes and protocols for the use of PEGylated linkers in drug discovery, with a focus on their application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles of PEGylation
The covalent attachment of PEG chains to a therapeutic molecule imparts several desirable properties:
-
Enhanced Pharmacokinetics : The hydrophilic PEG chain creates a hydration shell around the drug, increasing its hydrodynamic radius. This larger size reduces renal clearance, thereby prolonging the drug's circulation time in the body.
-
Improved Stability and Solubility : PEG linkers can protect the conjugated drug from enzymatic degradation and increase the solubility of hydrophobic molecules, which is beneficial for formulation and administration.
-
Reduced Immunogenicity : By masking the surface of protein-based drugs, PEGylation can decrease their recognition by the immune system, thus lowering the risk of an immune response.
-
Controlled Drug Release : The chemistry of the PEG linker can be designed to be stable or to cleave under specific physiological conditions (e.g., low pH in endosomes or the presence of specific enzymes), allowing for controlled release of the active drug at the target site.
Applications in Antibody-Drug Conjugates (ADCs)
PEG linkers are integral to the design of ADCs, which combine the targeting specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker's role is to stably connect the antibody and the cytotoxic payload, ensuring the drug remains inactive until it reaches the target cancer cell.
Impact of PEG Linker Length on ADC Properties
The length of the PEG chain is a critical parameter that can be optimized to balance pharmacokinetic benefits with cytotoxic potency.
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy | Reference |
| Short (e.g., PEG4) | Generally higher (more potent) | Shorter | May be limited by rapid clearance | |
| Medium (e.g., PEG8, PEG12) | Moderate | Increased | Often improved due to better PK profile | |
| Long (e.g., PEG24) | May be lower (less potent) | Significantly longer | Can be highly effective, especially for hydrophobic payloads |
Table 1: Comparative overview of the impact of PEG linker length on key ADC performance metrics. The data is synthesized from multiple preclinical studies and the exact values are context-dependent.
Experimental Protocol: Synthesis of a PEGylated ADC via NHS Ester Chemistry
This protocol describes the conjugation of a drug-linker construct containing an N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Drug-Linker-PEG-NHS ester
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Drug-Linker-PEG-NHS Ester Preparation:
-
Equilibrate the vial of the Drug-Linker-PEG-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in a minimal volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the calculated volume of the Drug-Linker-PEG-NHS ester stock solution to the antibody solution. A common molar excess of the NHS ester to the antibody is 5-20 fold.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS ester. A final concentration of 50 mM Tris is typically sufficient.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker, and other small molecule impurities using SEC or TFF.
-
For SEC, use a pre-equilibrated column (e.g., Sephadex G-25) with PBS buffer.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR), purity, and aggregation state of the final ADC product using techniques such as UV-Vis spectroscopy, SEC-MALS, and mass spectrometry.
-
Applications in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG chains are commonly incorporated into these linkers.
Impact of PEG Linker Length on PROTAC Properties
The length and composition of the PEG linker in a PROTAC can significantly influence its physicochemical properties and biological activity.
| PEG Linker Property | Impact on PROTAC Performance | Reference |
| Increased Length | May improve ternary complex formation (up to an optimal length) | |
| Can increase solubility | ||
| May decrease cell permeability | ||
| Composition (PEG vs. Alkyl) | PEG linkers can improve water solubility compared to alkyl chains | |
| Alkyl linkers may lead to higher permeability in some cases |
Table 2: Influence of PEG linker properties on the performance of PROTACs.
Experimental Protocols for Characterization
Protocol: Characterization of PEGylated Proteins by SEC-MALS
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molar mass, size, and degree of conjugation of PEGylated proteins without relying on column calibration.
Materials and Equipment:
-
SEC-HPLC system with a UV detector
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
-
Appropriate SEC column for the size range of the analyte
-
Mobile phase: e.g., Phosphate-buffered saline (PBS)
-
Purified PEGylated protein sample
-
Analysis software (e.g., ASTRA)
Procedure:
-
System Setup and Equilibration:
-
Set up the SEC-HPLC, MALS, and dRI detectors in series.
-
Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.
-
-
Detector Calibration and Normalization:
-
Perform detector calibration and normalization according to the manufacturer's instructions. This typically involves running a well-characterized protein standard (e.g., BSA).
-
-
Sample Analysis:
-
Inject an appropriate amount of the purified PEGylated protein sample onto the SEC column.
-
Collect data from the UV, MALS, and dRI detectors simultaneously.
-
-
Data Analysis (using appropriate software):
-
Import the collected data into the analysis software.
-
Perform a protein conjugate analysis. This requires the dn/dc values (refractive index increment) for both the protein and the PEG, as well as the extinction coefficient of the protein at the measurement wavelength.
-
The software will calculate the molar mass of the entire conjugate, as well as the molar mass of the protein and PEG components for each eluting peak.
-
This allows for the determination of the degree of PEGylation (number of PEG chains per protein) and the quantification of any unreacted protein or free PEG.
-
Protocol: Characterization of PEGylated Peptides by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight distribution of PEGylated peptides.
Materials and Equipment:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapic acid in 50% acetonitrile/0.1% TFA)
-
PEGylated peptide sample dissolved in an appropriate solvent (e.g., 50% acetonitrile/0.1% TFA)
-
(Optional) Salt solution (e.g., NaCl) to promote cationization of PEG.
Procedure:
-
Sample Preparation:
-
Mix the PEGylated peptide solution with the matrix solution. A common ratio is 1:10 (sample:matrix, v/v).
-
If using a salt, a three-component mix of matrix, salt, and sample can be used (e.g., 10:1:1, v/v/v).
-
-
Spotting:
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range. Reflector mode is often used for better resolution of peptides.
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the peptide conjugated to a different number of ethylene (B1197577) glycol units, reflecting the polydispersity of the PEG linker.
-
-
Data Analysis:
-
Analyze the spectrum to determine the average molecular weight of the PEGylated peptide and the distribution of PEG chain lengths.
-
The presence of a peak corresponding to the unconjugated peptide can indicate an incomplete reaction.
-
Conclusion
PEGylated linkers are
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Activity with MS-PEG3-dodecyl
Welcome to the technical support center for troubleshooting issues related to PROTACs utilizing the MS-PEG3-dodecyl linker. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments, with a focus on overcoming low degradation activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC?
A1: The this compound linker is a crucial component of your Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] The linker's length, flexibility, and chemical properties, dictated by the PEG3 (polyethylene glycol) and dodecyl (alkyl chain) components, are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This complex is essential for the subsequent ubiquitination and degradation of the target protein.[4]
Q2: I am observing low or no degradation of my target protein. What are the most common initial reasons?
A2: Low PROTAC activity can stem from several factors. Initial areas to investigate include:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular target.[5]
-
Inefficient Ternary Complex Formation: The linker may not be of optimal length or conformation to bring the target protein and the E3 ligase together effectively.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can inhibit the formation of the necessary ternary complex.
-
Low Expression of E3 Ligase: The specific E3 ligase recruited by your PROTAC may not be sufficiently expressed in your chosen cell line.
-
PROTAC Instability: The PROTAC molecule itself may be unstable in the cell culture medium or inside the cell.
Q3: How does the PEG and alkyl nature of the this compound linker influence my PROTAC's performance?
A3: The polyethylene (B3416737) glycol (PEG) portion of the linker generally enhances hydrophilicity, which can improve solubility. The dodecyl alkyl chain, being hydrophobic, will influence the overall physicochemical properties of the PROTAC. The balance between these elements affects cell permeability and the conformational flexibility of the linker, which in turn impacts the stability of the ternary complex.
Q4: What is the "hook effect" and how can I determine if it is affecting my experiment?
A4: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This is due to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) that predominate over the productive ternary complex. To identify a hook effect, it is essential to perform a dose-response experiment over a wide range of concentrations. A bell-shaped curve in your degradation data is a hallmark of the hook effect.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of low PROTAC activity.
Problem 1: No or minimal degradation of the target protein is observed.
Is your PROTAC entering the cell and engaging the target?
-
Recommendation: Assess the cell permeability and target engagement of your PROTAC.
-
Experiment:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within the cell by measuring changes in the thermal stability of the target protein upon PROTAC binding.
-
NanoBRET™ Target Engagement Assays: This live-cell assay can quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase in their native cellular environment.
-
Permeability Assays (e.g., PAMPA): These assays can provide an in vitro assessment of your PROTAC's ability to cross a membrane.
-
Are you sure a stable ternary complex is being formed?
-
Recommendation: Directly measure the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Experiment:
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down one component of the complex (e.g., the E3 ligase) and then use Western blotting to detect the presence of the other components (the target protein).
-
Biophysical Assays (SPR, ITC, AlphaLISA): These in vitro techniques can quantify the binding affinities of the binary and ternary complexes and determine the cooperativity of ternary complex formation. A bell-shaped curve in proximity-based assays like AlphaLISA can also indicate the hook effect.
-
Is the target protein being ubiquitinated?
-
Recommendation: Confirm that the formation of the ternary complex is leading to the ubiquitination of your target protein.
-
Experiment:
-
In-Cell Ubiquitination Assay: This involves treating cells with your PROTAC, often in the presence of a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate. The target protein is then immunoprecipitated, and a Western blot is performed using an anti-ubiquitin antibody to detect polyubiquitination.
-
Is the proteasome functional?
-
Recommendation: Ensure that the cellular machinery for protein degradation is active.
-
Experiment:
-
Proteasome Inhibitor Control: A critical control is to co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If your PROTAC is functioning correctly, the degradation of the target protein should be blocked or rescued in the presence of the inhibitor.
-
Problem 2: Degradation is observed, but the potency (DC50) is low.
Is the linker optimal for ternary complex formation?
-
Recommendation: The length and composition of the linker are critical for PROTAC efficacy. Even minor adjustments can significantly impact the geometry and stability of the ternary complex.
-
Strategy:
-
Synthesize Analogues: Create a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units) and compositions (e.g., altering the hydrophobicity/hydrophilicity).
-
Evaluate Ternary Complex Formation: Use biophysical assays to assess the stability and cooperativity of the ternary complex for each analogue.
-
Could the choice of E3 ligase be suboptimal?
-
Recommendation: Not all E3 ligases are equally effective for every target protein or in every cell line. The expression levels of the E3 ligase can vary between cell types.
-
Strategy:
-
Try a Different E3 Ligase: Synthesize a new PROTAC that recruits a different E3 ligase (e.g., switching from a CRBN-based recruiter to a VHL-based one).
-
Quantify E3 Ligase Expression: Use Western blotting or quantitative proteomics to determine the expression level of the recruited E3 ligase in your cell model.
-
Data Presentation
Table 1: Example Data for Linker Optimization of a Hypothetical PROTAC
| PROTAC Analogue | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-1 | MS-PEG2-dodecyl | 500 | 60 | 1.5 |
| PROTAC-2 | This compound | 150 | 85 | 5.2 |
| PROTAC-3 | MS-PEG4-dodecyl | 300 | 75 | 3.8 |
| PROTAC-4 | Alkyl C12 | >1000 | 20 | 0.8 |
This table illustrates how systematic changes in the linker can affect degradation potency (DC50), maximal degradation (Dmax), and the stability of the ternary complex (cooperativity factor α). Higher cooperativity values indicate a more stable ternary complex.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples.
-
Denature samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the blot with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC at the optimal concentration for a sufficient time to allow for complex formation (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against one component of the expected complex (e.g., the E3 ligase or the target protein) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the other components of the ternary complex to confirm their co-precipitation.
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein-protein interactions while preserving post-translational modifications.
-
Immunoprecipitation: Perform immunoprecipitation for your protein of interest as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Probe the Western blot with an antibody that recognizes ubiquitin (e.g., P4D1 or FK2). A smear or ladder of high-molecular-weight bands above your target protein indicates polyubiquitination.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
Technical Support Center: Improving Cell Permeability of MS-PEG3-dodecyl PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of MS-PEG3-dodecyl PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound PROTAC showing high target engagement in biochemical assays but low activity in cell-based assays?
A: A common reason for this discrepancy is poor cell permeability.[1] Proteolysis-targeting chimeras (PROTACs) are large molecules, often with molecular weights (MW) exceeding 800 Da and significant polar surface areas (PSA), which places them in a chemical space beyond Lipinski's "Rule of Five".[1][2] These properties can hinder their ability to passively diffuse across the cell membrane. The this compound linker itself presents a challenge: the dodecyl (a twelve-carbon alkyl chain) group increases lipophilicity, which can aid in entering the lipid bilayer, while the PEG3 (polyethylene glycol) component is hydrophilic and increases polarity.[3] If the PROTAC cannot achieve a sufficient intracellular concentration, it cannot effectively form the necessary ternary complex with the target protein and the E3 ligase, resulting in poor degradation activity despite high biochemical potency.[1]
Q2: What are the key physicochemical properties of my PROTAC that likely hinder its cell permeability?
A: Several physicochemical properties are critical for PROTAC cell permeability:
-
High Molecular Weight (MW): PROTACs are inherently large, which negatively impacts passive diffusion across the cell membrane.
-
Large Polar Surface Area (PSA): The PEG linker and polar functional groups on the warhead and E3 ligand contribute to a large PSA, which can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can reduce permeability. Strategies to mask or replace these, such as substituting amides with esters, can sometimes improve uptake.
-
Lipophilicity (LogP): An optimal lipophilicity is crucial. While the dodecyl chain increases LogP, which is necessary to enter the lipid membrane, excessively high lipophilicity can cause poor aqueous solubility or lead to the molecule getting trapped within the membrane.
-
Conformational Flexibility: The flexible nature of PEG linkers can be entropically unfavorable for membrane crossing. Some studies suggest that adopting a more rigid, pre-organized conformation that shields polar groups can improve permeability—a concept known as "molecular chameleonicity".
Q3: How can I experimentally measure the cell permeability of my PROTAC?
A: Two standard in vitro assays are widely used to evaluate PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening but does not account for active transport or efflux mechanisms.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by evaluating passive diffusion, active transport, and cellular efflux, offering greater reliability for in vivo predictions. For PROTACs, the Caco-2 assay is often recommended over PAMPA as it can reveal issues with active efflux.
Q4: My PROTAC recovery is low in the Caco-2 assay. What does this mean and how can I fix it?
A: Low recovery in a Caco-2 assay suggests that the compound is being lost during the experiment, likely due to non-specific binding to the assay plates or low solubility in the assay buffer. This is a common issue for lipophilic molecules like PROTACs. To improve recovery and obtain more reliable permeability data, you can modify the assay conditions. A frequently used approach is to add a small percentage of bovine serum albumin (BSA), such as 0.25% to 0.5%, to the assay buffer. BSA can help to reduce non-specific binding and improve the solubility of the PROTAC.
Q5: What structural modifications can I make to my this compound PROTAC to improve its permeability?
A: Rational design and structural modification are key to overcoming permeability issues. Consider the following strategies:
-
Linker Optimization: The linker composition significantly impacts permeability. Replacing a flexible PEG linker with a more rigid alkyl or heterocyclic (e.g., piperazine) scaffold can sometimes improve permeability by reducing the entropic penalty of membrane crossing and encouraging a more compact conformation.
-
Reduce Hydrogen Bond Donors: Systematically replace HBDs, such as those in amide bonds within the linker, with groups that do not donate hydrogen bonds (e.g., esters or ethers) to reduce polarity.
-
Prodrug Strategies: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved intracellularly by enzymes like esterases. This approach can significantly enhance cell uptake.
-
"In-Cell Click" Chemistry: An advanced strategy involves designing two smaller, more permeable precursor molecules that can enter the cell and then combine ("click") into the full-sized PROTAC intracellularly.
Troubleshooting Guide
Problem: Low Cellular Potency Despite High Biochemical Affinity
This guide provides a logical workflow to diagnose and address the common issue of poor cellular activity with an otherwise potent PROTAC.
Quantitative Data Summary
The following table presents hypothetical but representative data for a series of PROTACs to illustrate how structural modifications can influence key permeability parameters.
| PROTAC ID | Linker Description | MW (Da) | cLogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-01 | Standard this compound | 955 | 4.8 | 0.45 | 0.35 | 8.6 | >24 |
| PROTAC-02 | Rigid Piperazine-dodecyl | 920 | 4.5 | 0.95 | 1.7 | 14.1 | 8.3 |
| PROTAC-03 | Amide-to-Ester (PEG3) | 956 | 5.1 | 0.60 | 0.50 | 9.5 | 19.0 |
| PROTAC-04 | Prodrug (Masked HBD) | 1025 | 5.5 | 1.50 | 2.1 | 15.0 | 7.1 |
Data is illustrative. Actual values will vary. Similar data structures can be found in literature.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP, cat. MAIPNTR10)
-
Phospholipid solution (e.g., 1-2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, methotrexate (B535133) for low)
-
LC-MS/MS for sample analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto each well of the donor filter plate, ensuring the entire membrane surface is coated. Avoid touching the membrane with the pipette tip.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (a small percentage of DMSO, e.g., <1%, can be used for initial solubilization) to a final concentration of 10 µM.
-
Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer. Incubate the assembled plate at room temperature (or 37°C) for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
Principle: This assay measures the rate of flux of a compound across a polarized monolayer of Caco-2 cells, which serves as a model of the human intestinal barrier. Performing the assay in both directions (apical-to-basolateral and basolateral-to-apical) allows for the determination of an efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without 0.25% BSA
-
Test PROTAC and control compounds (e.g., atenolol (B1665814) for low permeability, antipyrine (B355649) for high permeability, talinolol (B1681881) for P-gp substrate)
-
Lucifer yellow to test monolayer integrity
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of each well. Additionally, perform a Lucifer yellow rejection test to confirm the integrity of the tight junctions.
-
Prepare for Transport: Wash the cell monolayers twice with pre-warmed transport buffer (37°C).
-
Prepare Dosing Solutions: Prepare the test PROTAC (e.g., at 10 µM) in the transport buffer (with 0.25% BSA recommended for PROTACs).
-
Perform Transport Assay (Apical to Basolateral - A-B):
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer (with BSA) to the basolateral (receiver) compartment.
-
-
Perform Transport Assay (Basolateral to Apical - B-A):
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer (with BSA) to the apical (receiver) compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.
-
Analyze Samples: Quantify the PROTAC concentration in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 indicates the compound is likely a substrate of active efflux transporters.
Visualizations
References
Technical Support Center: Optimizing MS-PEG3-dodecyl Linker Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of the MS-PEG3-dodecyl linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. "MS" refers to a mesylate group, which is a good leaving group, making this end of the molecule reactive towards nucleophiles like amines and thiols for conjugation to proteins, antibodies, or other molecules of interest. "PEG3" indicates a three-unit polyethylene (B3416737) glycol chain, which is hydrophilic and provides flexibility. "Dodecyl" is a twelve-carbon alkyl chain, which is hydrophobic and can be used for applications like lipid nanoparticle formulation or interacting with hydrophobic pockets of target proteins. This combination of reactive, hydrophilic, and hydrophobic moieties makes it suitable for use in bioconjugation, drug delivery systems, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Q2: Why is the linker length of a PEGylated compound important for its efficacy?
The length of the polyethylene glycol (PEG) linker is a critical parameter that significantly influences the overall performance of a bioconjugate.[1][2][3] Key factors affected by linker length include:
-
Solubility and Stability: PEG linkers enhance the water solubility of hydrophobic molecules and can protect conjugated proteins or peptides from enzymatic degradation.[2]
-
Pharmacokinetics: The hydrodynamic radius of the molecule is increased by the PEG chain, which can prolong its circulation time in the bloodstream by reducing renal clearance.[1]
-
Binding and Activity: The linker length dictates the distance between the two conjugated entities. In applications like PROTACs or targeted drug delivery, an optimal linker length is crucial for enabling the desired protein-protein interactions or receptor binding. A linker that is too short may cause steric hindrance, while one that is too long might lead to unfavorable conformational flexibility.
-
Immunogenicity: PEGylation can reduce the immunogenicity of therapeutic proteins.
Q3: How do I choose the optimal linker length for my application?
The optimal linker length is highly dependent on the specific application and the molecules being conjugated. It is often necessary to empirically test a series of linkers with varying lengths to identify the one that provides the best performance. For example, in PROTAC design, a library of linkers with different PEG unit numbers would be synthesized and screened for the most effective target protein degradation.
Q4: What are the key differences between monodispersed and polydispersed PEG linkers?
-
Monodispersed PEGs (like this compound) have a precise, single molecular weight and a defined number of PEG units. This ensures homogeneity in the final conjugate, which is critical for therapeutic applications where batch-to-batch consistency is required.
-
Polydispersed PEGs are a mixture of polymers with a range of molecular weights, described by an average molecular weight. While often less expensive, they can lead to heterogeneous conjugates, which can complicate characterization and regulatory approval.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and similar linkers.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal reaction conditions (pH, temperature, time). | Optimize the reaction pH based on the nucleophile being targeted (e.g., pH 7.5-8.5 for primary amines). Vary the reaction temperature and time to find the optimal balance between reaction completion and potential degradation of the biomolecule. |
| Inactive this compound linker. | Ensure proper storage of the linker (cool, dry, and protected from light). Verify the purity and reactivity of the linker using techniques like NMR or mass spectrometry before use. | |
| Steric hindrance around the target functional group. | Consider using a longer PEG linker (e.g., PEG6 or PEG12) to reduce steric hindrance and provide more flexibility for the conjugation reaction to occur. | |
| Reduced Biological Activity of Conjugate | Linker attachment site is near the active site of the protein/antibody. | If possible, use site-specific conjugation methods to attach the linker to a region of the biomolecule that is distant from the active or binding site. |
| Suboptimal linker length preventing proper interaction with the target. | Synthesize and test a series of conjugates with varying PEG linker lengths to determine the optimal distance for biological activity. | |
| Poor Solubility of the Final Conjugate | The hydrophobic dodecyl chain is dominating the physicochemical properties. | Consider using a longer, more hydrophilic PEG linker (e.g., PEG6, PEG12) to improve the overall water solubility of the conjugate. |
| Inconsistent Batch-to-Batch Results | Use of polydispersed PEG linkers. | Switch to a monodispersed PEG linker like this compound to ensure a homogeneous final product with consistent properties. |
| Incomplete characterization of the conjugate. | Thoroughly characterize each batch of the conjugate using techniques like SDS-PAGE, mass spectrometry, and chromatography to confirm the degree of PEGylation and purity. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol provides a general guideline for conjugating the mesylate-activated linker to primary amine groups (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the linker
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer.
-
Linker Preparation: Dissolve the this compound in the anhydrous solvent to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution. The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add a quenching reagent to the reaction mixture to consume any unreacted linker.
-
Purification: Remove the excess linker and byproducts from the conjugated protein using a suitable purification method.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation using techniques like SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Western Blotting for Assessing Target Protein Degradation (for PROTAC applications)
This protocol is used to quantify the reduction in the levels of a target protein after treatment with a PROTAC incorporating the this compound linker.
Materials:
-
Cell culture reagents
-
PROTAC with this compound linker
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody for the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: Experimental Workflow for Linker Length Optimization.
Caption: Troubleshooting Logic for Low Efficacy.
References
Technical Support Center: Refining Reaction Conditions for MS-PEG3-dodecyl Coupling
Welcome to the technical support center for the successful application of MS-PEG3-dodecyl in your research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the coupling of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound coupling reaction?
The this compound reagent facilitates the covalent attachment of a dodecyl-PEG3 moiety to molecules containing primary amines. This is achieved through a reaction with an N-hydroxysuccinimide (NHS) ester functional group on the this compound molecule. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][][3] This process is a form of nucleophilic acyl substitution.[1][]
Q2: What are the optimal pH conditions for the coupling reaction?
The optimal pH for NHS ester reactions is a critical factor and represents a balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester. The recommended pH range for the reaction is typically between 7.2 and 8.5. At a lower pH, primary amines are protonated (-NH3+) and thus non-nucleophilic, hindering the reaction. Conversely, at a higher pH (above 8.5-9.0), the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction.
Q3: What is the primary side reaction of concern and how can it be minimized?
The primary competing side reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, leading to the formation of an unreactive carboxylic acid and reducing the efficiency of the coupling reaction. The rate of this hydrolysis is highly dependent on the pH, increasing as the pH becomes more alkaline. To minimize hydrolysis, it is recommended to work within the optimal pH range of 7.2-8.5 and to use freshly prepared solutions of this compound.
Q4: Which buffers are compatible with this reaction?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES buffers, and borate (B1201080) buffers are all suitable for this reaction.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. If your molecule of interest is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary prior to initiating the coupling reaction.
Q5: How should I handle and store the this compound reagent?
Due to the dodecyl group, this compound is expected to be hydrophobic and may not be readily soluble in aqueous buffers. It should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to warm to room temperature to prevent condensation. It is advisable to prepare fresh solutions for each experiment to ensure maximum reactivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Coupling Yield | Hydrolysis of this compound: The NHS ester has been hydrolyzed due to improper storage, handling, or reaction conditions. | Store the reagent desiccated at -20°C and allow it to reach room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into a compatible, amine-free buffer such as PBS, HEPES, or borate buffer. | |
| Low Concentration of Reactants: In dilute solutions, the competing hydrolysis reaction is more likely to occur. | If possible, increase the concentration of your amine-containing molecule to favor the desired coupling reaction. | |
| Precipitation or Aggregation of the Conjugate | Hydrophobicity of the Dodecyl Group: The addition of the hydrophobic dodecyl chain can decrease the overall solubility of the resulting conjugate. | The PEG3 linker is designed to enhance hydrophilicity and reduce aggregation. However, if aggregation persists, consider optimizing the reaction conditions by lowering the temperature to 4°C or reducing the molar excess of the this compound reagent. Including solubility-enhancing excipients in the buffer may also be beneficial. |
| Protein Instability: The reaction conditions (e.g., pH, temperature) may be causing the protein to denature and aggregate. | Screen different buffer conditions (pH, ionic strength) to find one that maintains the stability of your protein. Performing the reaction at a lower temperature (e.g., 4°C) can also help mitigate aggregation. | |
| High Polydispersity (Mixture of different degrees of labeling) | High Molar Ratio of this compound: A large excess of the labeling reagent can lead to multiple PEG chains attaching to a single molecule. | Systematically decrease the molar ratio of this compound to your target molecule to achieve the desired degree of labeling. |
| Multiple Reactive Sites: The target molecule has several primary amines with similar reactivity. | Adjusting the reaction pH towards the lower end of the optimal range (e.g., pH 7.2-7.5) can sometimes favor modification of the more reactive N-terminal amine over lysine (B10760008) residues. |
Experimental Protocols
General Protocol for Coupling this compound to a Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest in a compatible amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).
-
Initiate the Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours with gentle mixing.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by purifying the conjugate using an appropriate chromatography method, such as size-exclusion chromatography.
-
Analysis: Characterize the resulting conjugate to determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.
Visual Guides
Caption: Troubleshooting decision tree for low coupling yield.
Caption: General experimental workflow for this compound coupling.
References
Technical Support Center: Enhancing Ternary Complex Formation with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on utilizing polyethylene (B3416737) glycol (PEG) linkers to improve the formation of ternary complexes in your experiments, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols for key assays, and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The PEG linker is not just a passive spacer; it plays a critical role in inducing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Q2: How does the length of a PEG linker impact the efficacy of a PROTAC?
The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation.[1] An optimal linker length is essential for establishing the correct proximity and orientation between the target protein and the E3 ligase.[1]
-
A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
A linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.
Q3: How does the flexibility of a PEG linker affect PROTAC efficiency?
The inherent flexibility of PEG linkers can be a double-edged sword:
-
Advantages: Flexible linkers can allow the PROTAC to adopt multiple conformations, increasing the probability of achieving an energetically favorable orientation for ternary complex formation. This adaptability is crucial for accommodating the surfaces of the two proteins.
-
Disadvantages: In some instances, a highly flexible linker can lead to a more dynamic and less stable ternary complex, which can be detrimental to the efficiency of ubiquitination. Excessive flexibility can also introduce an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
Q4: What is the "hook effect" in the context of PROTACs, and how does the PEG linker influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.
Q5: Can a more rigid linker be more effective than a flexible PEG linker?
Yes, in some cases, a more rigid linker can be more effective. Incorporating rigid structural elements like piperazine, piperidine, or triazole rings into the linker can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation. This can reduce the entropic penalty associated with binding and potentially lead to a more stable ternary complex. However, excessive rigidity can also compromise the adaptability required for productive ternary complex formation. The optimal balance between flexibility and rigidity is target-dependent and often needs to be determined empirically.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving ternary complex formation with PEG-linked molecules.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no degradation of the target protein. | 1. Suboptimal Linker Length: The PEG linker may be too short (causing steric hindrance) or too long (leading to a non-productive complex). 2. Poor Cell Permeability: The hydrophilic nature of the PEG linker may be hindering the PROTAC's ability to cross the cell membrane. 3. Inefficient Ternary Complex Formation: The linker's flexibility and composition may not be optimal for the specific protein-protein interactions required for a stable ternary complex. | 1. Synthesize a library of PROTACs with varying PEG linker lengths to empirically determine the optimal length. 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake. 3. Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA. |
| A pronounced "hook effect" is observed at high PROTAC concentrations. | 1. Formation of Binary Complexes: At high concentrations, the PROTAC is saturating both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes. 2. Suboptimal Linker Design: The linker may not be promoting positive cooperativity in ternary complex formation. | 1. Extend the dose-response range in your degradation assays to fully characterize the bell-shaped curve. 2. Optimize the linker to enhance cooperativity. This can be achieved by systematically varying the linker's length and composition to introduce favorable protein-protein interactions. 3. Use biophysical assays like ITC to measure the cooperativity of your PROTACs. |
| Inconsistent or irreproducible results in degradation assays. | 1. PROTAC Instability: The PROTAC may be degrading in the cell culture media or during sample processing. 2. Poor Solubility: The PROTAC may be precipitating in aqueous assay buffers, leading to an underestimation of its potency. | 1. Assess the metabolic stability of your PROTAC in plasma or cell culture media. Consider incorporating more rigid or metabolically stable moieties into the linker. 2. Measure the solubility of your PROTAC. If solubility is low, consider formulation strategies or linker modifications to improve hydrophilicity. |
| High binding affinity in binary assays but no cellular degradation. | 1. "Unproductive" Ternary Complex: A stable ternary complex may be forming, but its geometry may not be optimal for the E3 ligase to ubiquitinate the target protein. 2. Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps. | 1. Modify the linker attachment points on the warhead or the E3 ligase ligand to alter the orientation of the proteins within the ternary complex. 2. Investigate the involvement of efflux pumps by using inhibitors of these transporters in your cellular assays. |
Data Presentation: Impact of PEG Linker Properties on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Degradation of Various Target Proteins
| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | 3 | 23 | >95 | |
| BRD4 | VHL | 4 | 18 | >95 | |
| BRD4 | VHL | 5 | 9 | >95 | |
| SMARCA2 | VHL | 3 | 1.8 | 95 | |
| SMARCA2 | VHL | 4 | 0.9 | 95 | |
| SMARCA2 | VHL | 5 | 1.1 | 95 | |
| TBK1 | Cereblon | ~4 (12 atoms) | No degradation | - | |
| TBK1 | Cereblon | ~7 (21 atoms) | 3 | 96 | |
| TBK1 | Cereblon | ~10 (29 atoms) | 292 | 76 |
Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparison of PEG vs. Alkyl Linkers for CRBN Degradation
| Linker Composition | Degradation of CRBN in HEK293T cells | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | |
| Three PEG units | Weak degradation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the characterization of ternary complex formation and protein degradation.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.
1. Surface Preparation:
-
Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (KD).
3. Ternary Complex Analysis:
-
Prepare solutions of the PROTAC at a fixed concentration with varying concentrations of the target protein.
-
Inject these solutions over the immobilized E3 ligase surface to measure the kinetics and affinity of the ternary complex formation.
4. Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities (α = KDbinary / KDternary).
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is the gold standard for measuring the thermodynamics of binding interactions and determining cooperativity.
1. Sample Preparation:
-
Extensively dialyze all proteins (target and E3 ligase) and the PROTAC against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
2. Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding thermodynamics (KD, ΔH, n).
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution to determine its binary binding thermodynamics.
3. Ternary Titration:
-
Titrate the target protein into a solution containing both the E3 ligase and the PROTAC (at a concentration that ensures saturation of the E3 ligase).
4. Data Analysis:
-
Integrate the heat changes for each injection and fit the data to a suitable binding model.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Determine the cooperativity from the comparison of binary and ternary binding affinities.
AlphaLISA for Ternary Complex Formation
This proximity-based assay is a high-throughput method to assess ternary complex formation.
1. Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare solutions of a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., FLAG-tagged) in the assay buffer.
2. Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
3. Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
4. Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
An increase in the AlphaLISA signal indicates the formation of the ternary complex.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
process improvements for scaling up MS-PEG3-dodecyl synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of MS-PEG3-dodecyl, focusing on process improvements for scaling up production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically involves the reaction of an activated methoxy-PEG3 (MS-PEG3), such as an N-hydroxysuccinimide (NHS) ester, with dodecylamine (B51217).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Hydrolyzed MS-PEG3-NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1] | - Store the MS-PEG3-NHS ester under dry, inert conditions (e.g., in a desiccator with argon or nitrogen) at -20°C. - Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[1] - Prepare the NHS ester solution immediately before use; do not prepare stock solutions for long-term storage. |
| Incorrect pH: The reaction between an NHS ester and a primary amine is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic.[1] | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] - Use non-amine-containing buffers such as phosphate, borate, or bicarbonate. | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with dodecylamine for the NHS ester. | - Perform a buffer exchange of all reagents into a non-amine-containing buffer like PBS or HEPES. | |
| Presence of Multiple Products/Impurities | Side Reactions: Although NHS esters are highly selective for primary amines, side reactions can occur, especially with changes in pH.[2] | - Maintain the recommended pH range to minimize side reactions. |
| Excess NHS Ester: A large excess of the PEGylating reagent can lead to difficulties in purification. | - Optimize the molar ratio of MS-PEG3-NHS to dodecylamine. A 5- to 10-fold molar excess of the NHS ester is a common starting point. | |
| Hydrolysis of Product: While the resulting amide bond is stable, extreme pH conditions during workup or purification could potentially lead to degradation. | - Maintain a neutral to slightly basic pH during purification and storage. | |
| Difficulty in Product Purification | Similar Properties of Reactants and Products: The starting materials and the final product may have similar solubility profiles, making separation challenging. | - Utilize size-exclusion chromatography (SEC) to separate the larger PEGylated product from smaller unreacted dodecylamine and byproducts. - Reversed-phase HPLC can also be effective for separating molecules based on hydrophobicity. |
| Aggregation: The amphipathic nature of this compound could lead to aggregation, complicating purification. | - Optimize the mobile phase during chromatography; the addition of organic modifiers may be necessary. | |
| Poor Reproducibility at Larger Scales | Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reagent addition can have a significant impact on the outcome of larger-scale reactions. | - Implement strict process controls for all critical parameters. - For exothermic reactions, ensure adequate cooling to maintain a consistent temperature. |
| Mixing Issues: Inefficient mixing in larger reactors can lead to localized high concentrations of reagents, promoting side reactions. | - Use appropriate agitation to ensure homogeneous mixing of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the this compound synthesis reaction?
A1: Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended solvents for dissolving the MS-PEG3-NHS ester before its addition to the reaction mixture. The final concentration of the organic solvent in the reaction should ideally not exceed 10% to maintain the solubility of all reactants.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product. Thin-layer chromatography (TLC) can also be a useful tool for qualitative monitoring.
Q3: What are the expected side products in this synthesis?
A3: The primary side product is the hydrolyzed MS-PEG3-carboxylic acid, resulting from the reaction of the MS-PEG3-NHS ester with water. Unreacted starting materials (MS-PEG3-NHS and dodecylamine) may also be present as impurities.
Q4: What analytical techniques are suitable for characterizing the final this compound product?
A4: For comprehensive characterization, a combination of techniques is recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the product. 1H-NMR can be used to verify the presence of both the PEG and dodecyl moieties.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Q5: What are the key considerations for scaling up this synthesis?
A5: When scaling up, pay close attention to:
-
Temperature Control: The reaction may be exothermic, so efficient heat dissipation is crucial.
-
Mixing Efficiency: Ensure homogenous mixing in the larger reactor volume.
-
Purification Strategy: The chosen purification method must be scalable. For example, preparative HPLC or column chromatography will be necessary.
-
Reagent Purity: The quality of the starting materials is critical for a successful and reproducible synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. These values are illustrative and may require optimization for specific experimental setups.
| Parameter | Bench Scale (100 mg) | Pilot Scale (10 g) |
| MS-PEG3-NHS:Dodecylamine Molar Ratio | 1.2 : 1 | 1.1 : 1 |
| Reaction Temperature | Room Temperature | 20-25 °C (with cooling) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 75-85% | 70-80% |
| Expected Purity (after purification) | >95% | >95% |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of MS-PEG3-NHS with dodecylamine.
Materials:
-
MS-PEG3-NHS ester
-
Dodecylamine
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Preparation of Dodecylamine Solution: Dissolve dodecylamine in a minimal amount of DMF and add it to the 0.1 M sodium bicarbonate buffer.
-
Preparation of MS-PEG3-NHS Solution: Immediately before use, dissolve the MS-PEG3-NHS ester in anhydrous DMF.
-
Reaction: Slowly add the MS-PEG3-NHS solution to the dodecylamine solution with gentle stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quenching: Add a quenching solution to consume any unreacted NHS ester.
-
Purification: Purify the reaction mixture using an appropriate chromatography method, such as SEC, to isolate the this compound product.
-
Characterization: Analyze the purified product by LC-MS and NMR to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating MS-PEG3-dodecyl Against Other Polyethylene Glycol (PEG) Alternatives
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component that connects the target protein-binding ligand and the E3 ligase-recruiting ligand. The linker is not merely a spacer but an active modulator of a PROTAC's physicochemical properties, including solubility, cell permeability, and its ability to facilitate a productive ternary complex formation. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable characteristics. This guide provides an objective comparison of a specific hybrid linker, MS-PEG3-dodecyl, against other commonly used PEG linkers in PROTAC design, supported by experimental data and detailed methodologies.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on its ability to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and chemical composition are paramount in this process. An optimal linker will:
-
Facilitate Stable Ternary Complex Formation: The linker must possess the appropriate length and flexibility to allow for the favorable protein-protein interactions necessary for a stable and productive ternary complex.[1][2]
-
Enhance Solubility and Permeability: PROTACs are often large molecules that fall "beyond the Rule of 5," making aqueous solubility and cell permeability significant challenges.[3] The linker's properties can be tuned to improve these pharmacokinetic parameters.[4][5]
-
Influence Degradation Efficacy: The efficiency of target protein degradation, often measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), is directly correlated to the linker's ability to promote an optimal ternary complex conformation.
This compound: A Hybrid Approach
The "this compound" designation suggests a linker composed of three key features:
-
MS (Methanesulfonyl): The "Ms" or mesyl group is a common leaving group in organic synthesis, indicating that this is likely a reactive precursor for the final PROTAC molecule. For the purpose of this comparison, we will consider the final linker structure post-conjugation.
-
PEG3: A short polyethylene glycol chain with three ethylene (B1197577) glycol units. PEG linkers are known to enhance hydrophilicity and solubility.
-
Dodecyl: A twelve-carbon alkyl chain. Alkyl chains are hydrophobic and can influence cell permeability.
This combination represents a hybrid linker strategy, aiming to balance the hydrophilic nature of PEG with the lipophilic properties of a long alkyl chain. This guide will compare the expected and observed performance of such hybrid linkers against standard PEG and alkyl linkers.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
Table 1: Influence of Linker Composition on PROTAC Degradation Efficacy (BRD4 Degraders)
| Linker Type | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | 4 PEG units | BRD4 | H661 | < 500 | > 90 | |
| Alkyl Linker | 9-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease | - | |
| Alkyl/Ether Hybrid | 21-atom alkyl/ether | TBK1 | - | 3 | 96 | |
| Expected for Dodecyl-PEG3 | 3 PEG units + C12 Alkyl | BRD4 | - | Variable | Variable | - |
Note: The performance of a dodecyl-PEG3 linker is expected to be highly dependent on the specific target and E3 ligase combination. The balance of hydrophilicity and lipophilicity could either enhance or hinder ternary complex formation and cell permeability.
Table 2: Physicochemical and Permeability Properties of Different Linker Types
| Linker Type | Composition | clogP (Calculated) | Solubility | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
| Short PEG Linker | 3 PEG units | Low | High | Low | |
| Long PEG Linker | 10 PEG units | Low | Very High | Very Low | |
| Alkyl Linker | C8 Alkyl Chain | High | Low | Moderate | |
| Alkyl-PEG Hybrid | Phenyl-PEG hybrid | Moderate | Moderate | Improved vs. PEG | |
| Expected for Dodecyl-PEG3 | 3 PEG units + C12 Alkyl | High | Low to Moderate | Potentially High | - |
Note: The addition of a long dodecyl chain is expected to significantly increase the lipophilicity (higher clogP) and potentially enhance passive permeability, though this may come at the cost of reduced aqueous solubility.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Target Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, THP-1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a good predictor of gastrointestinal absorption.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions, mimicking the human intestinal barrier. It can assess both passive diffusion and active transport mechanisms.
Ternary Complex Formation Assays
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the proximity of the target protein (fused to NanoLuc® luciferase) and the E3 ligase (fused to HaloTag®) upon addition of the PROTAC.
-
Surface Plasmon Resonance (SPR): This biophysical technique can be used to measure the binding affinities and kinetics of the binary and ternary complexes in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.
-
Co-immunoprecipitation (Co-IP): This method can be used to demonstrate the formation of the ternary complex in a cellular context.
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
A Comparative Guide to MS-PEG3-dodecyl and Alkyl Chain Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between MS-PEG3-dodecyl, a polyethylene (B3416737) glycol (PEG)-based linker, and traditional alkyl chain linkers. The information presented herein is intended to assist researchers in selecting the appropriate linker strategy for their specific applications in areas such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and nanoparticle formulations.
Introduction: The Critical Role of Linkers
Linkers are fundamental components in the design of complex bioconjugates, connecting a bioactive molecule to another moiety such as a targeting ligand, a payload, or a stabilizing agent. The physicochemical properties of the linker, including its length, flexibility, polarity, and metabolic stability, can significantly influence the overall performance of the resulting conjugate, affecting its solubility, permeability, pharmacokinetics, and ultimately, its therapeutic efficacy.[1]
This guide focuses on two commonly employed flexible linkers: this compound, which incorporates a hydrophilic PEG component and a hydrophobic dodecyl chain, and simple alkyl chain linkers, which are primarily hydrophobic.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a PEG-containing linker and a purely alkyl-based linker often represents a trade-off between aqueous solubility and membrane permeability.
This compound combines a short, hydrophilic triethylene glycol (PEG3) spacer with a long, hydrophobic dodecyl (C12) alkyl chain. The methanesulfonyl (MS) group serves as a reactive handle for conjugation. This hybrid structure aims to balance hydrophilicity and hydrophobicity.
Alkyl chain linkers , for the purpose of this comparison, will be represented by a dodecylamine (B51217) (C12) linker. These linkers are characterized by their lipophilicity, which generally increases with chain length.[1]
Below is a table summarizing the key physicochemical properties of these two linker types.
| Property | This compound | Dodecyl Alkyl Linker (Dodecylamine) | Rationale & References |
| Solubility (Aqueous) | Higher | Very Low | The ethylene (B1197577) glycol units in the PEG chain of this compound can form hydrogen bonds with water, enhancing its aqueous solubility.[1] Dodecylamine is reported to be insoluble or has very low solubility in water (0.078 g/L at 25 °C).[2][3] |
| Solubility (Organic) | Soluble | Soluble | Both linkers contain a significant hydrophobic component (dodecyl chain), rendering them soluble in many organic solvents like chloroform, ethanol, and ether. |
| Hydrophilicity/Hydrophobicity | Amphiphilic | Hydrophobic | This compound possesses both a hydrophilic PEG region and a hydrophobic alkyl region. The dodecyl alkyl linker is predominantly hydrophobic. |
| Calculated LogP (cLogP) | Lower | ~4.76 | The PEG component in this compound reduces its lipophilicity compared to a pure dodecyl chain. The cLogP for dodecylamine is approximately 4.76, indicating high lipophilicity. |
| Cell Membrane Permeability | Moderate | High | The hydrophobic nature of the dodecyl alkyl linker facilitates passive diffusion across the lipid bilayer of cell membranes. The hydrophilic PEG chain in this compound can hinder this process. |
| Metabolic Stability | Potentially lower | Generally higher | PEG chains can be susceptible to oxidative metabolism. Alkyl chains are generally more metabolically stable, though they can undergo hydroxylation. |
| Flexibility | High | High | Both linker types are composed of single bonds with free rotation, providing a high degree of conformational flexibility. |
Experimental Data Summary
| Performance Metric | Expected Outcome: this compound | Expected Outcome: Dodecyl Alkyl Linker | Key Considerations |
| Aqueous Solubility of Conjugate | Improved | Potentially Poor | Critical for formulation and bioavailability, especially for intravenous administration. |
| Passive Permeability (e.g., PAMPA) | Lower Papp | Higher Papp | A key factor for oral bioavailability and reaching intracellular targets. |
| Cellular Uptake | May be reduced due to lower permeability | May be enhanced due to higher permeability | Dependent on the overall properties of the final conjugate and the cell type. |
| In Vitro Metabolic Stability (Liver Microsomes) | Shorter half-life | Longer half-life | Influences the in vivo exposure and duration of action of the conjugate. |
| Off-Target Effects | May be reduced due to improved solubility | Higher lipophilicity may lead to increased non-specific binding and potential off-target toxicity. | A critical aspect of drug safety and efficacy. |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the performance of different linkers.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., flat-bottom, non-treated polystyrene)
-
Lecithin solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (e.g., 10 mM stock in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.
-
Donor Solution Preparation: Prepare a 500 µM solution of the test compound by diluting the 10 mM DMSO stock in PBS.
-
Acceptor Well Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Assay Assembly: Carefully place the filter plate on top of the acceptor plate.
-
Donor Well Loading: Add 200 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 16-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA] / [Ceq])
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (e.g., 1 µM final concentration)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound and liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with an internal standard to an aliquot of the reaction mixture.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Cellular Uptake Assay
Objective: To quantify the amount of a compound that enters cells over time.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (labeled with a fluorophore or radiolabel, or quantifiable by LC-MS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Flow cytometer or scintillation counter/LC-MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Compound Treatment: Remove the culture medium and add fresh medium containing the test compound at the desired concentration.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Collection: Lyse the cells with an appropriate buffer. Collect the cell lysates.
-
Quantification:
-
Fluorescently labeled compounds: Analyze the cell lysates by flow cytometry to measure the mean fluorescence intensity.
-
Radiolabeled compounds: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Unlabeled compounds: Quantify the compound concentration in the lysates using a validated LC-MS/MS method.
-
-
Data Normalization: Normalize the uptake data to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Workflow for Linker Comparison
Caption: A generalized workflow for the comparative evaluation of different linkers.
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. This compound offers a strategy to enhance the aqueous solubility of otherwise hydrophobic molecules, which can be advantageous for formulation and reducing non-specific binding. However, this often comes at the cost of reduced passive membrane permeability. Conversely, simple dodecyl alkyl linkers excel in promoting cell penetration but may lead to poor solubility and potential off-target effects.
The optimal choice of linker is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling researchers to make data-driven decisions in their drug discovery and development efforts.
References
Navigating PROTAC Validation: A Comparative Guide for PROTACs with Amphipathic Linkers like MS-PEG3-dodecyl
For Researchers, Scientists, and Drug Development Professionals.
The development of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality requires rigorous validation of their activity. This guide provides a comparative overview of key assays for validating PROTACs, with special considerations for molecules featuring amphipathic linkers such as MS-PEG3-dodecyl. Such linkers, combining a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a lipophilic dodecyl group, can significantly influence a PROTAC's physicochemical properties, including solubility and cell permeability, thus impacting its biological activity.[1][2][3]
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][4] The inclusion of a long alkyl chain like a dodecyl group can increase lipophilicity, potentially enhancing membrane permeability but may also lead to poor aqueous solubility and non-specific binding. Conversely, the PEG component enhances hydrophilicity and can improve solubility. This balance between hydrophobicity and hydrophilicity in linkers like this compound necessitates a thorough validation strategy.
Core Validation Assays for PROTAC Activity
A multi-faceted approach employing orthogonal assays is crucial to confidently validate a PROTAC's mechanism of action. The following sections detail the primary assays, their protocols, and comparative data.
Target Protein Degradation: The Primary Readout
The most fundamental measure of a PROTAC's success is its ability to induce the degradation of the target protein. Quantitative Western Blotting is the gold-standard method for determining a PROTAC's potency (DC50 - the concentration required to degrade 50% of the target protein) and efficacy (Dmax - the maximum percentage of degradation).
Table 1: Comparison of Quantitative Data for Target Protein Degradation Assays
| Assay | Key Parameters | Typical Values | Throughput | Advantages | Limitations |
| Quantitative Western Blot | DC50, Dmax | DC50: pM to µMDmax: >80% | Low to Medium | Direct measure of protein loss, widely accessible. | Semi-quantitative, labor-intensive, requires specific antibodies. |
| HiBiT/NanoBRET Lytic Assay | DC50, Dmax | DC50: pM to µMDmax: >80% | High | Highly quantitative, high throughput, real-time kinetics possible. | Requires genetic modification of the target protein. |
| ELISA | DC50, Dmax | DC50: pM to µMDmax: >80% | High | Quantitative, high throughput. | Requires specific antibody pairs. |
| Flow Cytometry | % of positive cells, Mean Fluorescence Intensity | Varies | High | Single-cell resolution, can assess degradation in specific cell populations. | Requires cell surface or intracellular staining protocols. |
| Mass Spectrometry (Proteomics) | Fold change in protein abundance | Varies | Low | Unbiased, global view of proteome changes, identifies off-targets. | Technically complex, lower throughput. |
Experimental Protocol: Quantitative Western Blot for DC50 and Dmax Determination
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax values.
Ternary Complex Formation: The Mechanistic Cornerstone
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for target ubiquitination. Assays that measure the formation of this complex in vitro or in cells are critical for mechanistic validation.
Table 2: Comparison of Assays for Ternary Complex Formation
| Assay | Principle | Key Parameters | Throughput | Advantages | Limitations |
| NanoBRET | Bioluminescence Resonance Energy Transfer | EC50, BRET ratio | High | Live-cell, real-time measurements, quantitative. | Requires genetic modification of proteins (NanoLuc and HaloTag). |
| AlphaLISA/HTRF | Proximity-based immunoassays | EC50, Signal intensity | High | Homogeneous, no-wash format, high throughput. | Requires specific antibodies and tagged proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | KD, ΔH, n, Cooperativity (α) | Low | Label-free, provides full thermodynamic profile. | Requires large amounts of pure protein, low throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding | KD, kon, koff | Medium | Real-time kinetics, label-free. | Requires protein immobilization, can have artifacts. |
| Co-immunoprecipitation (Co-IP) | Antibody-based pull-down | Presence of complex members | Low | Endogenous protein interactions can be studied. | Qualitative/semi-quantitative, prone to artifacts. |
Experimental Protocol: NanoBRET Ternary Complex Assay in Live Cells
-
Cell Line Preparation: Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag.
-
Cell Plating: Seed the transfected cells in a 96-well or 384-well plate.
-
Ligand Labeling: Add the HaloTag NanoBRET 618 ligand to the cells and incubate to allow for labeling of the HaloTag-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET Nano-Glo Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the EC50.
Target Ubiquitination: The Consequence of Complex Formation
Demonstrating that the PROTAC-induced ternary complex is productive and leads to the ubiquitination of the target protein is a key validation step.
Table 3: Comparison of Ubiquitination Assays
| Assay | Principle | Throughput | Advantages | Limitations |
| Immunoprecipitation-Western Blot | IP of target protein followed by Western blot for ubiquitin. | Low | Direct detection of ubiquitinated target, can be used for endogenous protein. | Often requires proteasome inhibitor treatment to accumulate ubiquitinated species. |
| In Vitro Ubiquitination Assay | Reconstituted ubiquitination cascade with purified components. | Medium to High | Mechanistic insights into the ubiquitination process. | Does not reflect the cellular environment. |
| Mass Spectrometry (di-Gly remnant) | Identifies ubiquitin remnant on lysine (B10760008) residues after trypsin digestion. | Low | Site-specific ubiquitination information, unbiased. | Technically demanding. |
Experimental Protocol: Immunoprecipitation-Western Blot for Ubiquitination
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by protein A/G beads to pull down the target protein and its binding partners.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin or a specific ubiquitin chain type (e.g., K48-linked). A smear or ladder of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination.
Target Engagement: Confirming the Initial Interaction
Verifying that the PROTAC directly binds to its intended target protein within the complex cellular environment is crucial, especially to rule out off-target effects. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.
Table 4: Comparison of Target Engagement Assays
| Assay | Principle | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Medium to High | Label-free, performed in intact cells or lysates, reflects physiological conditions. | Not all proteins exhibit a significant thermal shift upon ligand binding. |
| Fluorescence Polarization (FP) | Binding of a small molecule to a fluorescently labeled protein causes a change in polarization. | High | Quantitative, high throughput. | Requires purified protein and a fluorescent probe. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Treatment: Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot or other detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizing the Process: Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for validating a PROTAC candidate.
Conclusion
The validation of a PROTAC, particularly one with a unique amphipathic linker like this compound, requires a comprehensive and multi-pronged approach. While quantitative assessment of target degradation remains the primary endpoint, a thorough mechanistic investigation through assays that probe target engagement, ternary complex formation, and ubiquitination is indispensable. Furthermore, understanding the selectivity profile through proteomics is crucial for preclinical development. By employing the suite of assays described in this guide, researchers can build a robust data package to confidently advance their PROTAC candidates through the drug discovery pipeline.
References
Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein of interest (POI) to induce its degradation, are composed of three key elements: a warhead for the POI, an E3 ligase ligand, and a linker connecting the two. Once considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of flexible and rigid linkers, supported by experimental data, to inform rational PROTAC design.
The choice between a flexible or rigid linker profoundly impacts the formation and stability of the crucial ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[1] This complex is the cornerstone of PROTAC-mediated protein degradation.[2] The linker's length, composition, and rigidity dictate the relative orientation and proximity of the POI and E3 ligase, ultimately influencing the efficiency of ubiquitination and subsequent degradation.[3]
A Tale of Two Linkers: Flexibility vs. Rigidity
PROTAC linkers are broadly categorized into two main classes: flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers, which incorporate cyclic structures like piperazine, piperidine, or aromatic rings.[4][]
Flexible linkers are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified. Alkyl chains offer a high degree of conformational flexibility, while PEG linkers, being more hydrophilic, can improve the solubility and cell permeability of the PROTAC molecule. In fact, approximately 54% of reported PROTACs utilize PEG linkers. However, the high flexibility of these linkers can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
Rigid linkers , on the other hand, introduce conformational constraints that can help to pre-organize the PROTAC into a bioactive conformation. This pre-organization can reduce the entropic cost of ternary complex formation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability and improve selectivity by disfavoring the formation of off-target ternary complexes. However, their synthesis can be more challenging, and a lack of flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Target Protein | E3 Ligase | Linker Type | Linker Description | DC50 | Dmax | Reference |
| BRD4 | VHL | Flexible (PEG) | 4 PEG units | < 0.5 µM | Not Specified | |
| BRD4 | VHL | Flexible (PEG) | 1-2 PEG units | > 5 µM | Not Specified | |
| Androgen Receptor (AR) | CRBN | Flexible (PEG) | Parent PROTAC 54 | Degradation at 3 µM | Not Specified | |
| Androgen Receptor (AR) | CRBN | Rigid | Disubstituted phenyl rings | No degradation | Not Specified | |
| TBK1 | Not Specified | Flexible (Alkyl/Ether) | < 12 atoms | No degradation | Not Specified | |
| TBK1 | Not Specified | Flexible (Alkyl/Ether) | 12-29 atoms | Submicromolar | Up to 96% | |
| CRBN | VHL | Flexible (Alkyl) | Nine-atom alkyl chain | Concentration-dependent decrease | Not Specified | |
| CRBN | VHL | Flexible (PEG) | Three PEG units | Weak degradation | Not Specified |
Experimental Protocols
Accurate and reproducible experimental data are crucial for evaluating PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Mechanism and Design Logic
Diagrams are essential for understanding the complex biological processes and design principles involved in PROTAC technology.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Comparison of flexible and rigid PROTAC linkers.
Caption: A typical experimental workflow for PROTAC linker evaluation.
Conclusion and Future Directions
The design of the linker is a critical and multifaceted aspect of developing successful PROTACs. While flexible linkers offer synthetic ease and have been instrumental in the initial success of many PROTACs, there is a clear trend towards the exploration of more rigid and structurally defined linkers to enhance potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. Future advancements in computational modeling and structural biology will undoubtedly play a crucial role in enabling a more rational and predictive approach to linker design, moving beyond the current "trial and error" paradigm.
References
Unraveling Target Degradation: A Comparative Guide to PROTAC Efficacy
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comparative framework for evaluating PROTAC performance, with a focus on confirming target degradation.
While specific data for a PROTAC designated "MS-PEG3-dodecyl" is not available in the public domain, this guide will use a hypothetical PROTAC targeting the well-characterized Bromodomain and Extra-Terminal domain (BET) protein BRD4, hereafter referred to as "Hypothetical-PROTAC-1," to illustrate the necessary experimental data and comparisons. The term "this compound" likely refers to components of a PROTAC structure, specifically a methanesulfonyl (MS) cap, a polyethylene (B3416737) glycol (PEG) linker with three units, and a dodecyl chain, rather than a complete, characterized degrader molecule.
Mechanism of Action: A Tripartite Alliance for Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Comparative Analysis of Target Degradation
The efficacy of a PROTAC is primarily assessed by its ability to induce potent, selective, and sustained degradation of the target protein. Key parameters for comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Comparative Degradation Efficiency of Hypothetical-PROTAC-1 vs. Alternative BET Degraders
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) | E3 Ligase Recruited |
| Hypothetical-PROTAC-1 | BRD4 | HeLa | 15 | >95 | 18 | VHL |
| Alternative-PROTAC-A | BRD4 | HeLa | 50 | >90 | 24 | CRBN |
| Alternative-PROTAC-B | BRD4 | HeLa | 100 | 85 | 18 | VHL |
| Small Molecule Inhibitor (e.g., JQ1) | BRD4 | HeLa | N/A (Inhibition) | No Degradation | N/A | N/A |
Note: Data presented is hypothetical for illustrative purposes.
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the validation of PROTAC performance. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This technique is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) for a shorter time course (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to block degradation and allow ubiquitinated protein to accumulate.
-
Immunoprecipitation:
-
Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binders.
-
Elute the protein and run on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect poly-ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.
-
Concluding Remarks
The validation of target degradation is a cornerstone of PROTAC development. A systematic and comparative approach, utilizing robust experimental protocols and clear data presentation, is essential for identifying and optimizing potent and selective protein degraders. While the specific entity "this compound PROTAC" remains uncharacterized, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any novel PROTAC molecule, paving the way for the next generation of targeted therapeutics.
Comparative Efficacy of MS-PEG3-dodecyl and Non-PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy, stability, and safety of bioconjugates and drug delivery systems. While Poly(ethylene glycol) (PEG) linkers have long been the industry standard, the emergence of novel linkers, including structurally distinct non-PEG alternatives and specialized PEG derivatives like MS-PEG3-dodecyl, necessitates a thorough comparative analysis.
This guide provides an objective comparison of this compound with non-PEG linkers, focusing on their respective roles in enhancing the therapeutic potential of targeted therapies. Due to a lack of publicly available experimental data specifically on this compound's performance characteristics, this comparison is based on the established properties of its constituent parts—a short PEG chain and a dodecyl lipid chain—and contrasts them with the known attributes of prominent non-PEG linker classes.
Overview of Linker Technologies
Linkers are crucial components in targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), connecting a targeting moiety to an effector molecule. The ideal linker maintains a stable connection in circulation while enabling the controlled release of the payload at the target site.
This compound is a PEG-based PROTAC linker.[1] Its structure, featuring a short, discrete PEG chain (PEG3) and a hydrophobic dodecyl tail, suggests an amphiphilic nature.[2] This design is intended to enhance the solubility and stability of hydrophobic drugs and facilitate their interaction with and transport across cell membranes.[2]
Non-PEG linkers encompass a diverse range of chemical structures designed to overcome some of the limitations associated with PEG, such as potential immunogenicity.[1] Prominent examples include linkers based on polysarcosine, polypeptides, and polysaccharides.
Comparative Analysis: Key Performance Metrics
The selection of a linker is guided by several key performance indicators that directly impact the therapeutic index of a bioconjugate. A comparative summary of these metrics for this compound (inferred properties) and non-PEG linkers is presented below.
| Feature | This compound (Inferred Properties) | Non-PEG Linkers (e.g., Polysarcosine, Polypeptides) |
| Solubility & Stability | The PEG3 component is expected to enhance the aqueous solubility and stability of hydrophobic payloads.[2] | Polysarcosine and certain polypeptides (e.g., containing Gly-Ser repeats) are highly hydrophilic and can improve the stability and solubility of conjugates. |
| Cellular Uptake | The dodecyl chain, a hydrophobic lipid tail, is anticipated to facilitate passive diffusion or lipid-raft-mediated endocytosis, potentially leading to enhanced cellular uptake. | Cellular uptake mechanisms vary depending on the specific non-PEG linker. Some polypeptide linkers can be engineered for specific receptor-mediated uptake. |
| Immunogenicity | While short PEG chains are generally considered to have low immunogenicity, the potential for anti-PEG antibodies remains a consideration. | Alternatives like polysarcosine and natural polypeptides are often explored for their lower immunogenic potential compared to PEG. |
| Pharmacokinetics | The short PEG3 chain may offer a modest extension of circulation half-life compared to no linker, but less so than longer PEG chains. | The pharmacokinetic profile is tunable based on the length and composition of the polymer. Polysarcosine has been shown to provide comparable or even superior in vivo stability to PEG in some ADC contexts. |
| Drug Release | As a PROTAC linker, it is designed for stability to facilitate the ternary complex formation. Cleavage would depend on the specific design of the PROTAC. | Can be designed as cleavable (e.g., enzyme-sensitive peptide sequences) or non-cleavable, allowing for controlled drug release at the target site. |
Experimental Methodologies
While specific experimental data for this compound is not publicly available, the following are standard protocols used to evaluate the efficacy of linkers in drug delivery systems.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug conjugate.
-
Methodology:
-
Target cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the drug conjugate for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
The IC50 value is calculated from the resulting dose-response curve.
-
Cellular Uptake Studies
-
Objective: To quantify the internalization of the drug conjugate by target cells.
-
Methodology:
-
Cells are incubated with a fluorescently labeled version of the drug conjugate for various time points.
-
After incubation, cells are washed to remove non-internalized conjugate.
-
Cellular fluorescence is quantified using flow cytometry or confocal microscopy.
-
In Vivo Pharmacokinetic Analysis
-
Objective: To determine the circulation half-life and biodistribution of the drug conjugate.
-
Methodology:
-
The drug conjugate is administered to animal models (e.g., mice) via intravenous injection.
-
Blood samples are collected at various time points.
-
The concentration of the conjugate in the plasma is determined using methods like ELISA or LC-MS/MS.
-
Pharmacokinetic parameters, including half-life, are calculated from the concentration-time data.
-
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows for evaluating linker performance.
References
The Strategic Advantage of MS-PEG3-dodecyl in Targeted Protein Degradation and Biosensing Assays
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. The efficacy of these bifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of MS-PEG3-dodecyl, a short-chain polyethylene (B3416737) glycol (PEG) linker, with other common linker classes, supported by experimental data and detailed protocols for key assays.
The linker in a PROTAC is not a mere spacer but an active contributor to the molecule's overall performance. It influences solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1]
Comparative Analysis of Linker Performance
The choice of linker can significantly impact a PROTAC's degradation efficiency, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), as well as its pharmacokinetic profile. While direct head-to-head comprehensive data for this compound against a wide array of linkers is limited in publicly available literature, we can infer its performance based on studies of short-chain PEG linkers and their comparison with other linker types like alkyl chains.
PEG linkers, in general, are favored for their hydrophilicity, which can enhance the solubility of often lipophilic PROTAC molecules.[2] This improved solubility can be advantageous for both in vitro assays and in vivo applications.
Physicochemical Properties
The incorporation of PEG units into a PROTAC linker generally leads to a decrease in the calculated octanol-water partition coefficient (cLogP) and an increase in the topological polar surface area (TPSA), both of which are associated with improved aqueous solubility.[3]
| PROTAC Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| Alkyl Chain (Exemplary) | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| This compound (or similar PEG3) | ~850-900 | Lower than alkyl | Higher than alkyl | 4 | ~13-14 | ~25-30 |
| Longer PEG Chain (e.g., PEG4) | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
This table presents illustrative data compiled from various sources in the literature to show general trends.[3] Actual values will vary based on the specific warhead and E3 ligase ligand.
Impact on Biological Performance
The advantages of a PEG linker like this compound extend to key biological performance metrics. Its flexibility and hydrophilic nature can influence cell permeability and the efficiency of target protein degradation.
| PROTAC Linker | Degradation (DC50) | Max. Degradation (Dmax) | Cell Permeability (Papp) | Ternary Complex Stability |
| Alkyl Chain | Often higher (less potent) | Can be lower | Can be higher due to hydrophobicity | Variable, can be less stable |
| This compound (or similar PEG3) | Potentially lower (more potent) | Potentially higher | Moderate, balanced hydrophilicity/hydrophobicity | Can be enhanced due to optimal length and flexibility |
| Longer PEG Chain | Variable, length-dependent | Variable, length-dependent | Can be lower due to increased polarity | "Hook effect" risk if too long |
This table summarizes general trends observed in literature. The optimal linker is highly dependent on the specific target and E3 ligase.
Key Assays for Evaluating Linker Performance
To systematically assess the efficacy of PROTACs with different linkers, a series of well-established assays are employed.
Target Protein Degradation Assay (Western Blot)
This is the most direct method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (with different linkers) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for 1 hour at room temperature.
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can then be calculated.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.
SPR measures the binding kinetics and affinity of the ternary complex in real-time.
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
Binary Interaction: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Interaction: Pre-incubate the PROTAC with a saturating concentration of the target protein and inject this mixture over the E3 ligase-coated surface to measure the ternary complex formation and determine its binding affinity.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). The cooperativity (α) of the ternary complex can be calculated by comparing the binary and ternary binding affinities.
AlphaLISA is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase (e.g., His-tagged), and the PROTAC at various concentrations.
-
Assay Incubation: In a microplate, incubate the target protein, E3 ligase, and PROTAC together to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads coated with an antibody against one of the protein tags (e.g., anti-GST) and donor beads coated with an antibody against the other tag (e.g., anti-His).
-
Signal Detection: If a ternary complex has formed, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal that can be measured with a plate reader.
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in an acceptor plate containing buffer. The PROTAC solution is added to the donor wells.
-
Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours) to allow the PROTAC to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the PROTAC in the acceptor well, the incubation time, and the surface area of the membrane.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
This compound in Biosensor Applications
Beyond its role in PROTACs, the properties of this compound make it suitable for the surface functionalization of biosensors. The PEG component can reduce the non-specific binding of proteins and other molecules to the sensor surface, thereby improving the signal-to-noise ratio. The terminal functional group allows for the covalent attachment of biorecognition elements such as antibodies, aptamers, or enzymes.
Protocol for Gold Nanoparticle Functionalization:
-
Nanoparticle Synthesis: Synthesize gold nanoparticles (AuNPs) using a method like the citrate (B86180) reduction method.
-
Ligand Exchange: Incubate the citrate-capped AuNPs with a solution of a thiol-terminated PEG linker (a common strategy for gold surfaces) to form a self-assembled monolayer. For a linker like this compound which may not have a thiol, a suitable anchor group compatible with gold would be required, or a multi-step synthesis to introduce one.
-
Activation: Activate the terminal functional group of the PEG linker (e.g., a carboxylic acid) using EDC/NHS chemistry.
-
Bioconjugation: Add the desired bioreceptor (e.g., an antibody) to the activated AuNP solution to allow for covalent bond formation.
-
Purification: Purify the functionalized AuNPs by centrifugation to remove excess reagents.
Conclusion
The rational design of PROTACs and the development of sensitive biosensors rely on the careful selection of chemical linkers. This compound, as a representative short-chain PEG linker, offers a compelling balance of properties. Its hydrophilicity can enhance the solubility of PROTACs, while its flexibility and defined length can be optimized to promote the formation of a stable and productive ternary complex, leading to efficient protein degradation. The systematic evaluation of different linkers using the assays outlined in this guide is crucial for identifying the optimal candidate for a given biological target. While more direct comparative data for this compound is needed, the established advantages of short-chain PEG linkers position it as a valuable tool in the development of novel therapeutics and diagnostics.
References
Evaluating the Impact of MS-PEG3-dodecyl on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective degradation of target proteins. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the performance of PROTACs containing a methoxy-PEG3-dodecyl (MS-PEG3-dodecyl) linker with alternative linker strategies, supported by experimental data and detailed protocols for key assays.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are crucial for achieving the optimal spatial arrangement for this ternary complex formation. An inadequately short linker may cause steric hindrance, while an excessively long or conformationally unrestrained linker can lead to a decrease in the effective concentration required for efficient degradation.
Comparison of Linker Performance
The selection of a suitable linker is a key step in PROTAC optimization. While polyethylene (B3416737) glycol (PEG) and alkyl chains are the most commonly employed linkers due to their synthetic tractability, a growing body of research highlights the benefits of more structurally diverse linkers for enhancing selectivity and potency.
Data Summary: Impact of Linker Composition on PROTAC Efficacy
The following tables summarize experimental data from various studies, comparing the performance of different linker types. While direct comparative data for this compound is not extensively published, the data presented for hybrid PEG-alkyl linkers and the discussion on linker hydrophobicity provide valuable insights into its potential performance.
Table 1: Impact of Linker Length and Composition on Degradation of Tank-Binding Kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [1][2] |
| Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 | [1] |
| PEG | - | Effective | - | [2] |
| PEG | - | More Potent | - | [2] |
This table illustrates the critical role of linker length, with a minimum length required to induce degradation. It also suggests that PEG linkers can be more potent than simple alkyl/ether chains.
Table 2: Comparison of Flexible vs. Rigid Linkers for an Androgen Receptor (AR) PROTAC
| Linker Type | PROTAC | Degradation | Reference |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation | |
| Rigid (Disubstituted Alkane) | Optimized PROTAC | More potent degradation |
This table highlights that moving from a flexible PEG linker to a more rigid linker can enhance degradation potency.
Table 3: Impact of Linker Hydrophilicity on CRBN Degradation
| Linker Type | Linker Composition | Degradation Outcome | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| PEG | Three PEG units | Weak degradation |
This table suggests that for certain target-ligase pairs, a more hydrophobic alkyl linker can be more effective than a hydrophilic PEG linker.
This compound: A Hybrid Approach
The this compound linker combines a short, hydrophilic PEG chain (3 ethylene (B1197577) glycol units) with a long, hydrophobic dodecyl (12-carbon) alkyl chain. This hybrid structure aims to balance the favorable properties of both linker types:
-
PEG Component: The PEG units can enhance aqueous solubility and provide flexibility for optimal ternary complex formation.
-
Dodecyl Component: The long alkyl chain introduces significant hydrophobicity, which can improve cell permeability and potentially engage in favorable hydrophobic interactions within the ternary complex, thereby enhancing its stability and leading to improved degradation efficiency.
The increased hydrophobicity of the dodecyl chain may, however, also lead to challenges such as reduced aqueous solubility and potential off-target effects. Therefore, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and well-controlled experiments. The following sections provide detailed protocols for key assays used to assess PROTAC-induced protein degradation and ternary complex formation.
Western Blotting for Quantifying Protein Degradation
Western blotting is a fundamental technique to measure the extent of target protein degradation and determine key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTACs (including this compound and alternatives) in cell culture medium.
-
Treat the cells with the PROTACs for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical assays can be used to characterize the formation and stability of this complex.
TR-FRET is a proximity-based assay that can be used to quantify the formation of the ternary complex in a homogeneous format.
Protocol:
-
Reagent Preparation:
-
Prepare tagged recombinant proteins: the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged).
-
Prepare TR-FRET donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) antibodies.
-
Prepare a serial dilution of the PROTACs in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the tagged target protein, tagged E3 ligase, and the PROTAC at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate the plate for a specified time (e.g., 1-4 hours) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).
-
The peak of the curve represents the maximal ternary complex formation.
-
AlphaLISA is another bead-based proximity assay that is highly sensitive for detecting ternary complex formation.
Protocol:
-
Reagent Preparation:
-
Prepare biotinylated or tagged recombinant proteins (target protein and E3 ligase).
-
Prepare AlphaLISA donor beads (e.g., streptavidin-coated) and acceptor beads (e.g., anti-tag antibody-coated).
-
Prepare a serial dilution of the PROTACs in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the biotinylated/tagged target protein, the other tagged protein, and the PROTACs.
-
Add the donor and acceptor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Measure the AlphaLISA signal using an appropriate plate reader.
-
Similar to TR-FRET, a bell-shaped curve is expected. The signal intensity is proportional to the amount of ternary complex formed.
-
Visualizing the Logic
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC performance.
Conclusion
The choice of linker is a critical determinant of PROTAC success. The this compound linker, with its hybrid PEG-alkyl structure, represents a rational design strategy to balance hydrophilicity and hydrophobicity, potentially leading to improved cell permeability and potent protein degradation. However, the optimal linker is highly context-dependent, and its performance must be empirically validated for each specific target and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of this compound and other novel linkers in the development of next-generation targeted protein degraders.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Design
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic approach.[1] These heterobifunctional molecules work by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for protein degradation.[3][4]
Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their hydrophilicity, biocompatibility, tunable length, and synthetic accessibility. The length of the PEG linker is a crucial parameter that must be meticulously optimized for each PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where ubiquitination is inefficient. This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC performance, supported by experimental data from various case studies.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic evaluation of different linker lengths is paramount for developing potent and selective protein degraders. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase. Below are case studies that illustrate this critical structure-activity relationship.
Case Study 1: Estrogen Receptor α (ERα) Degradation In studies developing PROTACs to target ERα for applications in breast cancer, the linker length was a key factor in degradation efficiency. Researchers found that a PROTAC with a 16-atom linker demonstrated significantly more potent degradation of ERα compared to a similar molecule with a 12-atom linker, even though both had comparable binding affinities for the target protein. This highlights that linker length directly impacts the productivity of the ternary complex, independent of simple target binding.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation Research on BTK degraders that recruit the Cereblon (CRBN) E3 ligase revealed a clear requirement for a minimum linker length. It was observed that PROTACs with shorter linkers (less than 4 PEG units) had impaired binding affinity for both BTK and CRBN, likely due to steric hindrance. In contrast, PROTACs with four or more PEG units showed unimpaired binding, facilitating stable ternary complex formation.
Case Study 3: TANK-Binding Kinase 1 (TBK1) Degradation In the development of TBK1-targeting PROTACs, a distinct length-dependent activity profile was observed. PROTACs designed with linkers shorter than 12 atoms showed no significant degradation activity. However, extending the linker length beyond this threshold led to robust degradation of the TBK1 protein, indicating a spatial requirement that only longer linkers could satisfy.
Case Study 4: Cyclin-Dependent Kinase 9 (CDK9) Degradation A study on CDK9-targeting PROTACs demonstrated a "Goldilocks" effect, where an optimal intermediate linker length was most effective. A PROTAC featuring a 4-unit PEG linker (PEG4) was the most potent degrader. Its counterparts with shorter (PEG2) or longer (PEG6, PEG8) linkers were all less effective at degrading CDK9, underscoring that for some systems, there is a narrow optimal window for linker length.
Data Summary: Linker Length vs. Degradation Efficacy
The following table summarizes the quantitative findings from the case studies, illustrating the impact of PEG linker length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Length (Atoms/PEG Units) | Relative Degradation Efficacy | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 atoms | Less Potent | |
| Estrogen Receptor α (ERα) | VHL | 16 atoms | More Potent | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | < 4 PEG units | Impaired | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | ≥ 4 PEG units | Unimpaired | |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 atoms | No Activity | |
| TANK-Binding Kinase 1 (TBK1) | VHL | > 12 atoms | Active | |
| Cyclin-Dependent Kinase 9 (CDK9) | CRBN | 2 PEG units | Less Potent | |
| Cyclin-Dependent Kinase 9 (CDK9) | CRBN | 4 PEG units | Most Potent | |
| Cyclin-Dependent Kinase 9 (CDK9) | CRBN | 6 PEG units | Less Potent | |
| Cyclin-Dependent Kinase 9 (CDK9) | CRBN | 8 PEG units | Less Potent |
Note: The number of atoms in a PEG unit can vary based on the connecting chemistry, but one PEG unit (–O–CH2–CH2–) is typically considered to be 3 atoms.
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used to evaluate PROTAC efficacy.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a CO2 incubator.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis on the bands to quantify the protein levels.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine the DC50 (half-maximal degradation concentration).
-
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol assesses the effect of the PROTAC on cell viability, often using an MTT or similar colorimetric assay.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions for the desired time period (e.g., 72 hours). Include vehicle-only and untreated controls.
-
-
MTT Reagent Addition:
-
After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the PROTAC concentration and use a non-linear regression model to determine the IC50 (half-maximal inhibitory concentration) value.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear illustration of the key processes involved in PROTAC-mediated protein degradation and its analysis.
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
References
Safety Operating Guide
Navigating the Disposal of MS-PEG3-dodecyl: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like MS-PEG3-dodecyl are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, fostering a culture of safety and responsible laboratory practice.
Understanding the Hazard Profile
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide utilizes data from a structurally similar compound, Ms-PEG3-Ms, to inform safety and disposal procedures. It is critical to handle this compound with the assumption that it may possess similar hazards.
Key Hazard Considerations:
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.
-
Aquatic Toxicity: The related compound, Ms-PEG3-Ms, is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent this compound from entering waterways.
-
General Chemical Hazards: As with any laboratory chemical, there is a potential for skin and eye irritation.
Quantitative Data Summary
The following table summarizes the available data for the related compound Ms-PEG3-Ms. This information should be used as a precautionary guideline for handling this compound.
| Property | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302 | [1] |
| Acute aquatic toxicity (Category 1), H400 | [1] | |
| Chronic aquatic toxicity (Category 1), H410 | [1] | |
| Storage Conditions | Powder: -20°C for 3 years | [2] |
| In solvent: -80°C for 1 year |
Experimental Protocol for Disposal
Adherence to a strict disposal protocol is essential for mitigating risks associated with this compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary.
Step-by-Step Disposal Procedure
-
Segregation: Isolate this compound waste from other laboratory waste streams.
-
Containment:
-
Place solid this compound waste into a clearly labeled, leak-proof container.
-
For solutions containing this compound, use a sealed, chemical-resistant container. The container must be compatible with the solvent used.
-
-
Labeling: Affix a hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be cool, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Spill Cleanup Protocol
In the event of a spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation in the area.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collect: Carefully sweep or scoop up the absorbed material and any solid residue. Place the collected material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Waste Management Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling MS-PEG3-dodecyl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MS-PEG3-dodecyl. The following procedures are based on best practices for handling maleimide-functionalized PEGylated lipids.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. Consider double-gloving. | To prevent skin contact with the reactive maleimide (B117702) group and the lipid component. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes of solutions containing the compound. |
| Lab Coat | Standard full-length laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a respirator if creating aerosols or dust. | To avoid inhalation, particularly if the compound is in powder form or if aerosols are generated. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Receiving and Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. | To prevent degradation of the PEG chain and the reactive maleimide group. |
| Preparation of Solutions | Handle in a well-ventilated area or a chemical fume hood. Dissolve in a suitable organic solvent such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.[1] | To minimize inhalation exposure and ensure complete dissolution. |
| Transferring Solutions | Use glass, stainless steel, or teflon labware. Avoid using plastic pipet tips or containers for organic solutions.[2] | To prevent leaching of impurities from plastic materials into the lipid solution.[2] |
| During Experimentation | Avoid contact with skin and eyes. Prevent the generation of aerosols. | The maleimide group is reactive towards thiols, and direct contact should be avoided. |
Disposal Plan
Proper disposal of this compound and associated waste is necessary to ensure environmental and personnel safety. Maleimide-containing waste should be treated as hazardous chemical waste.[3][4]
| Waste Type | Disposal Procedure | Reasoning |
| Unused Solid Compound | Dispose of as hazardous chemical waste in its original, sealed container. | To prevent exposure and ensure proper handling by waste management personnel. |
| Liquid Waste (Solutions) | 1. Deactivation: Before disposal, deactivate the reactive maleimide group by adding an excess of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol). 2. Collection: Collect the deactivated solution in a clearly labeled, sealed, and chemical-resistant container marked as "Hazardous Waste". 3. Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. | Deactivation neutralizes the reactive maleimide, reducing its potential to react with other substances in the waste stream. Proper containment and labeling are crucial for safe disposal. |
| Contaminated Materials | Collect pipette tips, gloves, and other contaminated consumables in a designated, sealed bag or container labeled "Hazardous Chemical Waste". | To prevent cross-contamination and ensure all potentially hazardous materials are disposed of correctly. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from reception to disposal.
Caption: Procedural workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
